molecular formula C11H14O B142835 1-Phenylpentan-2-one CAS No. 6683-92-7

1-Phenylpentan-2-one

Cat. No.: B142835
CAS No.: 6683-92-7
M. Wt: 162.23 g/mol
InChI Key: NFKAWBGFIMBUMB-UHFFFAOYSA-N
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Description

1-Phenylpentan-2-one is a natural product found in Vitis rotundifolia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpentan-2-one
Source PubChem
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InChI

InChI=1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKAWBGFIMBUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70216954
Record name 1-Phenyl-2-pentanone
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6683-92-7
Record name 1-Phenyl-2-pentanone
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Record name 1-Phenyl-2-pentanone
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Record name 1-Phenyl-2-pentanone
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Record name 1-phenylpentan-2-one
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Record name 1-PHENYL-2-PENTANONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenylpentan-2-one, also known by synonyms such as Benzyl Propyl Ketone, is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1][2] It is structurally characterized by a phenyl group attached to a pentanone backbone at the first carbon position.[1] This compound is a colorless oil and serves as an intermediate in various organic syntheses.[3] Notably, it has been identified for its potential application as a repellent in pesticides, particularly those that are toxic to honeybees, highlighting its relevance in developing more ecologically considerate agricultural products.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its chemical reactivity.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [1][2]
CAS Number 6683-92-7[1][2]
Appearance Colorless Oil[3]
Boiling Point 225 °C at 760 mmHg[1][2]
237-239 °C[3]
244 °C[4]
Density 0.96 g/cm³[1][2]
0.9889 g/cm³ at 12 °C[3]
Refractive Index (n_D) 1.501 - 1.506[1][4]
Flash Point 99.7 °C[1]
Solubility Sparingly soluble in Chloroform and Methanol[1][3]
Storage Sealed in a dry place at room temperature[1][3]
¹H NMR Protons α to carbonyl (C1-H₂): ~2.1-2.6 ppm[5][6]
¹³C NMR Carbonyl carbon (C=O): ~190-220 ppm[5][7]
IR Spectroscopy Strong C=O stretch: ~1715 cm⁻¹ (aliphatic ketone)[7][8]
Mass Spectrometry Molecular Ion (M⁺) peak expected; fragmentation patterns provide structural data.[9][10]

Chemical Reactivity

The chemical behavior of this compound is dictated by the carbonyl group and the adjacent benzylic position.

  • Benzylic Position (C1) : The methylene protons at the C1 position are benzylic and α to the carbonyl group, making them significantly acidic.[11] This allows for easy formation of an enolate under basic conditions. The resulting enolate is stabilized by resonance involving both the carbonyl group and the phenyl ring, making this position a prime site for alkylation and other electrophilic substitution reactions.[11] The benzylic C-H bonds are also susceptible to oxidation by strong oxidizing agents like KMnO₄ or H₂CrO₄, which can lead to cleavage and the formation of benzoic acid under harsh conditions.[12]

  • Carbonyl Group (C2) : The carbonyl group is electrophilic and can undergo a variety of nucleophilic addition reactions.

    • Reduction : The ketone can be reduced to the corresponding secondary alcohol, 1-phenylpentan-2-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[11]

    • Wittig Reaction : It can react with phosphorus ylides (Wittig reagents) to convert the carbonyl group into a carbon-carbon double bond, forming an alkene.[11]

    • Grignard Reaction : Reaction with Grignard reagents (R-MgX) will produce tertiary alcohols.[11]

  • α-Cleavage in Mass Spectrometry : A predominant fragmentation pattern for ketones in mass spectrometry is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[7] This is a key feature used in its structural identification by mass spectrometry.

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of this compound are provided below.

Determination of Boiling Point (Micro Method)

This protocol describes a common method for determining the boiling point of a small liquid sample.

  • Apparatus : Thiele tube or oil bath, thermometer, small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), and heat source.[3][13]

  • Procedure :

    • Attach the small test tube containing 1-2 mL of this compound to a thermometer.[14]

    • Place a capillary tube, with its open end down, inside the test tube submerged in the liquid.[13]

    • Immerse the assembly in a Thiele tube or oil bath filled with a suitable heating liquid (e.g., mineral oil).[3][13]

    • Heat the bath gently. As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tube.[13]

    • When a rapid and continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[3][13]

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[3] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[3]

Determination of Density using a Pycnometer

This method provides a precise measurement of the density of a liquid.

  • Apparatus : Pycnometer (density bottle) of a known volume, analytical balance, and a thermostatic bath.[15][16]

  • Procedure :

    • Carefully clean and dry the pycnometer and determine its mass accurately on an analytical balance.[16]

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.[16]

    • Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.[16]

    • Carefully insert the stopper, allowing excess liquid to exit through the capillary. Dry the outside of the pycnometer thoroughly.[16]

    • Weigh the filled pycnometer.[16]

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) , where 'm' is the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) and 'V' is the calibrated volume of the pycnometer.[16]

Determination of Refractive Index

The refractive index is a characteristic physical property that is useful for identifying a pure liquid.

  • Apparatus : An Abbe refractometer.[17]

  • Procedure :

    • Ensure the prisms of the refractometer are clean using a soft tissue and a suitable solvent (e.g., ethanol).[18]

    • Place a few drops of this compound onto the surface of the lower prism.[18]

    • Close the prisms to spread the liquid into a thin film.

    • While looking through the eyepiece, adjust the control to bring the light and dark fields into sharp focus. Eliminate any color fringe using the chromaticity adjustment.[18]

    • Align the boundary line between the light and dark fields with the center of the crosshairs.[18]

    • Read the refractive index from the scale. Record the temperature, as the refractive index is temperature-dependent.[18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the analysis of a neat liquid sample to identify functional groups.

  • Apparatus : FTIR spectrometer, salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.[20][21]

  • Procedure (Transmission Method) :

    • Ensure the salt plates are clean and dry.[4]

    • Place one drop of this compound on the surface of one salt plate.[4][20]

    • Place the second plate on top and gently press to form a thin, uniform liquid film between the plates, avoiding air bubbles.[4][20]

    • Mount the plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty instrument first.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1]

  • Procedure (ATR Method) :

    • Acquire a background spectrum with the clean, empty ATR crystal.

    • Place a drop of this compound directly onto the ATR crystal.[20][22]

    • Acquire the sample spectrum. This method requires minimal sample preparation.[21]

Mass Spectrometry (Electron Ionization)

This protocol describes the general procedure for obtaining a mass spectrum using the most common ionization technique.

  • Apparatus : A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.[10]

  • Procedure :

    • The sample is injected into the instrument (e.g., via a GC) where it is vaporized.[10]

    • In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[9][10]

    • This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[23]

    • The high energy of the electrons imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.[9][23]

    • These ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Visualizations: Workflows and Pathways

G cluster_synthesis Plausible Synthesis of this compound start Starting Materials (Benzyl Halide + Butanoyl Chloride) grignard 1. Grignard Reagent Formation (Benzylmagnesium Halide) start->grignard coupling 2. Nucleophilic Acyl Substitution (Reaction with Butanoyl Chloride) grignard->coupling workup 3. Aqueous Workup & Purification coupling->workup product This compound workup->product

Caption: A plausible synthetic route to this compound.

G cluster_characterization Workflow for Chemical Characterization cluster_physical Physical Properties cluster_spectral Spectroscopic Analysis sample Liquid Sample (this compound) bp Boiling Point sample->bp den Density sample->den ri Refractive Index sample->ri ir FTIR (Functional Groups) sample->ir nmr NMR (¹H, ¹³C) (Connectivity) sample->nmr ms Mass Spectrometry (Molecular Weight & Formula) sample->ms structure Structure Elucidation & Purity Assessment bp->structure den->structure ri->structure ir->structure nmr->structure ms->structure G cluster_moa Conceptual Mechanism of Action as an Insect Repellent repellent This compound (Volatile Molecules) receptor Odorant Receptors (ORs) on Olfactory Neurons repellent->receptor Binds to neuron Activation of Olfactory Sensory Neuron receptor->neuron signal Signal Transduction (e.g., Ion Channel Opening) neuron->signal brain Signal to Antennal Lobe & Higher Brain Centers signal->brain behavior Aversive Behavioral Response (Repulsion) brain->behavior Leads to

References

1-phenylpentan-2-one synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Phenylpentan-2-one

Introduction

This compound, also known as benzyl propyl ketone, is an aromatic ketone with applications in organic synthesis.[1] It serves as a valuable intermediate in the preparation of more complex molecules and has been identified as a potential repellent in pesticides.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, including detailed reaction mechanisms and experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes. The most prominent methods include the oxidation of the corresponding secondary alcohol, the reaction of organometallic reagents with appropriate electrophiles, and the Wacker-Tsuji oxidation of a terminal alkene. Each pathway offers unique advantages and is suited for different laboratory settings and starting material availability.

Pathway 1: Oxidation of 1-Phenylpentan-2-ol

A common and reliable method for the synthesis of ketones is the oxidation of secondary alcohols. In this case, this compound is prepared by the oxidation of 1-phenylpentan-2-ol.[2] This transformation can be achieved using various oxidizing agents, with Pyridinium Chlorochromate (PCC) being a mild and selective option that minimizes over-oxidation.[3]

Reaction Mechanism

The oxidation of 1-phenylpentan-2-ol with PCC involves the formation of a chromate ester intermediate. This is followed by a base-assisted E2 elimination of the chromium species and a proton from the alcohol's carbon, resulting in the formation of the ketone and a reduced chromium species.

Oxidation_Mechanism R 1-Phenylpentan-2-ol Int Chromate Ester Intermediate R->Int Formation PCC Pyridinium Chlorochromate (PCC) PCC->Int Solvent Dichloromethane (DCM) P This compound Int->P E2 Elimination Cr_species Reduced Chromium Species Int->Cr_species H2O Water Int->H2O

Caption: Mechanism of 1-phenylpentan-2-ol oxidation using PCC.

Experimental Protocol

The following protocol is adapted from general procedures for the oxidation of secondary alcohols using PCC.[3]

  • Setup: A dry, round-bottom flask equipped with a magnetic stirrer is charged with a solution of 1-phenylpentan-2-ol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the solution in one portion.

  • Reaction: The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts, washing the filter cake with additional DCM.

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Pathway 2: Synthesis via Organocuprate Reagents

Organocuprate reagents, also known as Gilman reagents, are highly effective for the synthesis of ketones from acid chlorides.[4] This method is valued for its high selectivity, as organocuprates are less reactive than Grignard or organolithium reagents and typically do not react further with the ketone product.[4][5] For the synthesis of this compound, phenylacetyl chloride is reacted with lithium dipropylcuprate.

Reaction Mechanism

The synthesis begins with the preparation of the Gilman reagent, lithium dipropylcuprate, from propyl lithium and a copper(I) salt. The cuprate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of the chloride leaving group to yield the ketone.

Gilman_Synthesis cluster_reagent Gilman Reagent Formation cluster_reaction Ketone Synthesis Propyl Lithium Propyl Lithium Lithium Dipropylcuprate Lithium Dipropylcuprate Propyl Lithium->Lithium Dipropylcuprate 2 equiv. Tetrahedral Intermediate Tetrahedral Intermediate Lithium Dipropylcuprate->Tetrahedral Intermediate Nucleophilic Attack Copper(I) Iodide Copper(I) Iodide Copper(I) Iodide->Lithium Dipropylcuprate 1 equiv. Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetyl Chloride->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound Elimination

Caption: Synthesis of this compound using a Gilman reagent.

Experimental Protocol
  • Gilman Reagent Preparation: In a dry, inert-atmosphere flask, copper(I) iodide (1 equivalent) is suspended in anhydrous diethyl ether at -78 °C. Propyl lithium (2 equivalents) is added dropwise, and the mixture is stirred until a clear solution of lithium dipropylcuprate is formed.

  • Reaction: A solution of phenylacetyl chloride (1 equivalent) in anhydrous diethyl ether is added slowly to the prepared Gilman reagent at -78 °C.

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by pouring it into a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or vacuum distillation.

Pathway 3: Wacker-Tsuji Oxidation of 1-Phenyl-1-pentene

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones.[6][7] This method is highly regioselective, following Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the double bond. To synthesize this compound, the substrate would be 1-phenyl-1-pentene.

Reaction Mechanism

The catalytic cycle of the Wacker-Tsuji oxidation involves several key steps. Initially, the palladium(II) catalyst coordinates to the alkene. This is followed by the nucleophilic attack of water on the coordinated alkene to form a hydroxy-palladium intermediate. Subsequent β-hydride elimination and reductive elimination release the ketone product and a reduced palladium(0) species. A co-oxidant, typically a copper salt and molecular oxygen, is used to reoxidize the palladium(0) back to palladium(II), thus regenerating the catalyst.[6][8]

Wacker_Oxidation_Pathway Start 1-Phenyl-1-pentene Intermediate1 π-complex formation Start->Intermediate1 Catalyst PdCl2, CuCl2, O2 Catalyst->Intermediate1 Solvent H2O/DMF Intermediate2 Hydroxypalladation Solvent->Intermediate2 Product This compound Intermediate1->Intermediate2 Intermediate3 β-Hydride Elimination Intermediate2->Intermediate3 Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Intermediate4->Product

Caption: Key stages in the Wacker-Tsuji oxidation of 1-phenyl-1-pentene.

Experimental Protocol

The following is a general procedure for a Wacker-Tsuji oxidation.[7]

  • Catalyst Preparation: A flask is charged with palladium(II) chloride (0.1 equivalents) and copper(I) chloride (1-2 equivalents) in a mixture of dimethylformamide (DMF) and water.

  • Oxygenation: Oxygen is bubbled through the solution for approximately 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

  • Substrate Addition: 1-Phenyl-1-pentene (1 equivalent) is added to the reaction mixture.

  • Reaction: The reaction is stirred under an oxygen atmosphere (e.g., using a balloon) at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude ketone is then purified by column chromatography or vacuum distillation.

Quantitative Data Summary

The yield of this compound is dependent on the chosen synthetic pathway and the optimization of reaction conditions. The following table summarizes typical yields for the described methods based on analogous reactions reported in the literature.

Synthesis PathwayKey ReagentsTypical Yield (%)Reference for Analogy
Oxidation of 1-Phenylpentan-2-olPCC, DCM>85%[3]
Organocuprate Reaction(CH₃CH₂CH₂)₂CuLi, Phenylacetyl ChlorideHigh[4]
Wacker-Tsuji OxidationPdCl₂, CuCl₂, O₂, H₂O/DMFVariable[6][9]

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound, regardless of the chosen pathway, follows a consistent sequence of steps.

Experimental_Workflow A Reaction Setup (Inert Atmosphere, Dry Glassware) B Reagent Addition (Controlled Temperature) A->B C Reaction Monitoring (TLC) B->C D Reaction Quenching / Workup C->D E Extraction and Washing D->E F Drying and Solvent Removal E->F G Purification (Distillation or Chromatography) F->G H Product Characterization (NMR, IR, MS) G->H

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively accomplished through several reliable methods. The oxidation of 1-phenylpentan-2-ol offers a straightforward and high-yielding route, provided the starting alcohol is readily available. The use of organocuprate reagents provides a selective method for forming the carbon-carbon bond with minimal side reactions. The Wacker-Tsuji oxidation is a powerful alternative for the conversion of the corresponding terminal alkene. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific equipment and expertise available in the laboratory.

References

spectroscopic data for 1-phenylpentan-2-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key organic compound with applications in chemical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.02 - 7.49Multiplet5HAromatic protons (C₆H₅)
3.66Singlet2HCH₂ adjacent to phenyl group
2.41Triplet2HCH₂ adjacent to carbonyl group
1.57Sextet2HCH₂ (ethyl group)
0.87Triplet3HCH₃ (ethyl group)

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1][2]

Table 2: 13C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
208.09C=O (Ketone)
134.46Quaternary aromatic carbon
129.42Aromatic CH
128.66Aromatic CH
126.91Aromatic CH
50.10CH₂ adjacent to phenyl group
43.86CH₂ adjacent to carbonyl group
17.20CH₂ (ethyl group)
13.64CH₃ (ethyl group)

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2960, ~2870MediumAliphatic C-H stretch
~1715StrongC=O (Ketone) stretch
~1600, ~1495, ~1450Medium to WeakAromatic C=C stretch
~700StrongC-H out-of-plane bend (monosubstituted benzene)

Sample Preparation: Liquid Film[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
162Moderate[M]⁺ (Molecular Ion)
91High[C₇H₇]⁺ (Tropylium ion)
71Moderate[C₄H₇O]⁺
43High[C₃H₇]⁺ or [CH₃CO]⁺

Ionization Method: Electron Ionization (EI)[4]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the proton (¹H) frequency. The magnetic field is shimmed to achieve homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition: A standard single-pulse experiment is typically used. Key parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and the collection of 8-16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm. The signals are integrated to determine the relative number of protons.

2.1.2. 13C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The spectrometer is tuned to the carbon-13 (¹³C) frequency.

  • Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of about 200-220 ppm is necessary. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline-corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are then mounted in a sample holder.

  • Instrument Setup: A background spectrum of the empty sample compartment is collected to subtract the signals from atmospheric CO₂ and water vapor. The spectral range is typically set from 4000 to 400 cm⁻¹.

  • Data Acquisition: The sample holder with the prepared salt plates is placed in the spectrometer's beam path. Multiple scans are acquired and averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Prepare Neat Liquid Film on Salt Plates Sample->IR_Sample MS_Sample Direct Insertion or GC Injection Sample->MS_Sample NMR_Acq 1H and 13C NMR Spectrometer NMR_Sample->NMR_Acq IR_Acq FT-IR Spectrometer IR_Sample->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Sample->MS_Acq NMR_Proc Fourier Transform, Phasing, Referencing NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Generate Mass Spectrum MS_Acq->MS_Proc NMR_Data Chemical Shifts, Integration, Splitting NMR_Proc->NMR_Data IR_Data Vibrational Frequencies IR_Proc->IR_Data MS_Data m/z Values, Fragmentation Pattern MS_Proc->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Physical Characteristics of Benzyl Propyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl propyl ketone, systematically known as 1-phenyl-2-pentanone, is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1] It features a propyl group attached to the carbonyl carbon, which is in turn bonded to a benzyl group. This structure imparts specific physical and chemical properties that are of interest in various fields of chemical synthesis and research. Ketones, in general, are characterized by a carbonyl group (C=O) bonded to two carbon atoms, making them polar molecules with distinct reactivity.[2] The presence of the phenyl group in benzyl propyl ketone introduces aromaticity, influencing its solubility, boiling point, and other physical characteristics.

This guide provides a comprehensive overview of the core physical properties of benzyl propyl ketone, detailed experimental protocols for their determination, and a visualization of the relationships governing these characteristics.

Core Physical Properties

The physical state of ketones is influenced by their molecular weight; lower molecular weight ketones are typically volatile liquids, while those with more than eleven carbon atoms tend to be colorless liquids or solids.[3][4] Benzyl propyl ketone, with eleven carbon atoms, exists as a liquid under standard conditions. The quantitative physical properties are summarized below. For comparative analysis, data for related isomers and similar ketones are also included.

Data Summary of Benzyl Propyl Ketone and Related Compounds
PropertyBenzyl Propyl Ketone (1-Phenyl-2-pentanone)n-Propyl Phenyl Ketone (1-Phenyl-1-butanone)Benzyl Ethyl Ketone (1-Phenyl-2-butanone)Benzyl Methyl Ketone (1-Phenyl-2-propanone)
CAS Registry Number [6683-92-7][1][495-40-9][5][1007-32-5][6][103-79-7][7]
Molecular Formula C₁₁H₁₄O[1]C₁₀H₁₂O[5]C₁₀H₁₂O[6]C₉H₁₀O[7]
Molar Mass ( g/mol ) 162.23[1]148.20[5]148.205[6]134.18[7]
Density (g/mL) 0.972[1]0.989[5]0.998[6]1.002[7]
Boiling Point (°C) 244[1]230[5]109-112 (at 15 mmHg)[6]216[7]
Melting Point (°C) Not available12[5]Not available[6]27[7]
Refractive Index 1.506[1]1.520[5]1.5122[6]1.516[7]
Molar Volume (mL/mol) 166.9[1]149.9[5]Not available133.9[7]
Surface Tension (dyn/cm) 34.96[1]35.06[5]Not available38.07[7]

Experimental Protocols for Property Determination

The determination of the physical properties of a compound like benzyl propyl ketone follows standardized laboratory procedures. These protocols are fundamental to chemical characterization.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Methodology: A common method involves distillation. A small sample of the ketone is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus. The flask is heated, and as the liquid boils, the vapor rises and condenses in the condenser. The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. For pressure-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., mmHg).

Density Measurement

Density is the mass of a substance per unit volume.

  • Methodology: A pycnometer (a small glass flask of a known volume) is used for precise measurements.

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid (benzyl propyl ketone), ensuring no air bubbles are present, and weighed again.

    • The temperature of the liquid is recorded.

    • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

  • Methodology: An Abbe refractometer is the standard instrument.

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and light is passed through the sample.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.

Solubility Determination

Solubility refers to the ability of a substance to dissolve in a solvent.

  • Methodology:

    • A measured amount of the solvent (e.g., water, ethanol, diethyl ether) is placed in a test tube.

    • Small, measured amounts of benzyl propyl ketone are added incrementally while stirring or vortexing.

    • The mixture is observed for homogeneity. The point at which no more ketone dissolves (e.g., the solution becomes cloudy or a separate layer forms) indicates the saturation point.

    • Solubility is typically expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100 mL). Due to the polar carbonyl group and the large nonpolar hydrocarbon portion, ketones like benzyl propyl ketone are generally soluble in organic solvents but have limited solubility in water.[2][8]

Visualizations: Workflows and Relationships

Logical Relationships of Physical Properties

The physical properties of a ketone are not independent; they are governed by the underlying molecular structure and the resulting intermolecular forces. The following diagram illustrates these relationships.

G Logical Relationships of Ketone Physical Properties cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties MolecularWeight Molecular Weight / Size LDF London Dispersion Forces MolecularWeight->LDF Increases Polarity Polarity (Carbonyl Group) DipoleDipole Dipole-Dipole Interactions Polarity->DipoleDipole Enables Solubility Solubility Polarity->Solubility Affects (Like Dissolves Like) BoilingPoint Boiling Point LDF->BoilingPoint Increases DipoleDipole->BoilingPoint Increases SurfaceTension Surface Tension DipoleDipole->SurfaceTension Increases VaporPressure Vapor Pressure BoilingPoint->VaporPressure Inversely Affects

Caption: Interplay of molecular structure and physical properties in ketones.

Experimental Workflow for Physical Characterization

The process of characterizing a new or uncharacterized chemical substance follows a logical progression of experiments to determine its fundamental physical properties.

G Experimental Workflow for Physical Characterization Sample Obtain Pure Sample (e.g., Benzyl Propyl Ketone) State Determine Physical State (Solid, Liquid, Gas at STP) Sample->State MeltingPoint Measure Melting Point (if solid) State->MeltingPoint BoilingPoint Measure Boiling Point State->BoilingPoint Density Measure Density BoilingPoint->Density RefractiveIndex Measure Refractive Index (if liquid) Density->RefractiveIndex Solubility Assess Solubility (Polar & Nonpolar Solvents) RefractiveIndex->Solubility Data Compile and Report Data Solubility->Data

Caption: Standard workflow for determining key physical properties of a chemical.

References

Solubility Profile of 1-Phenylpentan-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-phenylpentan-2-one, an aryl ketone with applications in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the theoretical principles governing its solubility, presents the available qualitative data, and offers detailed experimental protocols for researchers to determine its solubility in specific organic solvents.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound (C₁₁H₁₄O) possesses a molecular structure that includes a nonpolar phenyl group and a propyl group, as well as a polar carbonyl group (C=O). This amphiphilic nature dictates its solubility behavior in various organic solvents.

  • Polarity: The ketone's carbonyl group can participate in dipole-dipole interactions, suggesting potential solubility in polar aprotic solvents.

  • Hydrogen Bonding: While the ketone itself cannot donate a hydrogen bond, the oxygen atom can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.

  • Van der Waals Forces: The nonpolar phenyl and alkyl components of the molecule will interact favorably with nonpolar solvents through London dispersion forces.

Therefore, the solubility of this compound in a given organic solvent will be determined by the balance of these interactions. It is expected to be more soluble in solvents of intermediate polarity and in those that can effectively solvate both the polar carbonyl group and the nonpolar hydrocarbon portions of the molecule.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a wide range of organic solvents remains limited. The available information is qualitative and is summarized in the table below.

SolventSolvent ClassChemical FormulaQualitative SolubilityQuantitative Solubility ( g/100 mL)Temperature (°C)
ChloroformChlorinatedCHCl₃Sparingly Soluble[1][2][3]Data not availableNot specified
MethanolProtic AlcoholCH₃OHSparingly Soluble[1][2][3]Data not availableNot specified

Note: "Sparingly soluble" is a qualitative term and indicates that a small amount of the solute will dissolve in the solvent.

For applications requiring precise solubility values, experimental determination is necessary. The following sections provide detailed methodologies for this purpose.

Experimental Protocols for Solubility Determination

To obtain reliable and precise quantitative solubility data for this compound, the equilibrium shake-flask method is a widely accepted and robust technique.[4] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

General Workflow for Equilibrium Solubility Determination

The overall process for determining the equilibrium solubility of this compound is depicted in the workflow diagram below.

G General Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to the chosen organic solvent in a sealed vial. B Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Allow the solution to stand, then separate the undissolved solute from the saturated solution via centrifugation and/or filtration (e.g., using a 0.45 µm PTFE syringe filter). B->C D Accurately dilute an aliquot of the clear supernatant. C->D E Analyze the diluted sample using a suitable analytical method (Gravimetric, HPLC, UV-Vis). D->E F Calculate the original concentration of the saturated solution. E->F

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Quantification Methodologies

The concentration of this compound in the saturated solution can be determined by several analytical techniques. The choice of method will depend on the available instrumentation, the properties of the solvent, and the desired accuracy.

1. Gravimetric Method

This is a straightforward and fundamental method for determining solubility.

  • Protocol:

    • Prepare a saturated solution of this compound in the solvent of interest using the shake-flask method described above.

    • Carefully pipette a known volume of the clear, filtered supernatant into a pre-weighed, dry evaporating dish.[5][6]

    • Gently evaporate the solvent under a stream of inert gas or in a fume hood at a controlled temperature to avoid loss of the analyte.

    • Once the solvent is removed, dry the dish containing the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[5][6]

    • The final weight of the dish minus the initial tare weight gives the mass of the dissolved this compound.

    • Calculate the solubility in g/100 mL or other desired units.

  • Logical Diagram for Gravimetric Analysis:

    G Gravimetric Analysis Workflow A Pipette a known volume of the saturated filtrate into a pre-weighed evaporating dish. B Evaporate the solvent under controlled conditions. A->B C Dry the residue to a constant weight in a vacuum oven. B->C D Measure the final weight of the dish and residue. C->D E Calculate the mass of the dissolved solute by subtraction. D->E F Determine solubility based on the mass of the solute and the initial volume of the filtrate. E->F

    Caption: Step-by-step workflow for the gravimetric determination of solubility.

2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and widely used method for determining the concentration of a solute in a solution.[1][7]

  • Protocol:

    • Method Development: Develop a reverse-phase HPLC method capable of separating and quantifying this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., acetonitrile/water mixture), and detector wavelength (based on the UV absorbance of the compound).

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[1]

    • Sample Preparation: Prepare a saturated solution using the shake-flask method.

    • Dilution: Accurately dilute a known volume of the clear, filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, taking into account the dilution factor.

3. UV-Vis Spectroscopic Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis range and the solvent does not interfere at the chosen wavelength.

  • Protocol:

    • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and create a calibration curve (absorbance vs. concentration) according to the Beer-Lambert Law.

    • Sample Preparation: Prepare a saturated solution using the shake-flask method.

    • Dilution: Accurately dilute the clear, filtered supernatant with the solvent to an absorbance value that falls within the linear range of the calibration curve.

    • Analysis: Measure the absorbance of the diluted sample at λmax.

    • Calculation: Use the calibration curve to find the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Conclusion

References

Toxicological Profile of 1-Phenylpentan-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of publicly available toxicological data for 1-phenylpentan-2-one, this document utilizes a read-across approach based on structurally similar compounds. The information presented herein is intended for research and informational purposes and should be interpreted with caution.

Introduction

This compound, also known as benzyl propyl ketone, is a chemical intermediate with potential applications in various industrial sectors. A comprehensive understanding of its toxicological profile is essential for ensuring safe handling, use, and for predicting potential human health and environmental risks. This technical guide provides a detailed overview of the known and predicted toxicological properties of this compound, drawing upon available data for the compound and its structural analogs.

Physicochemical Properties

PropertyValueReference
CAS Number 6683-92-7
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 237-239 °C
LogP 2.8

Toxicological Data Summary

The following tables summarize the available toxicological data for this compound and its structural analogs. It is important to note that much of the data is derived from read-across from these analogs due to the absence of specific studies on this compound.

Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
Oral LD₅₀ RatOral> 2000 mg/kgNot Classified (Read-across from 1-phenyl-2-propanone)
Dermal LD₅₀ RabbitDermal> 2000 mg/kgNot Classified (Read-across from 1-phenyl-2-propanone)
Inhalation LC₅₀ RatInhalationNo data available-

GHS Classification based on read-across: Harmful if swallowed (Category 4) is often cited by suppliers, suggesting an LD₅₀ in the range of 300-2000 mg/kg, though specific study data is not available.

Irritation and Sensitization
EndpointSpeciesResultClassificationReference
Skin Irritation RabbitNot irritating (Read-across from 1-phenyl-2-propanone)Not Classified
Eye Irritation RabbitIrritating (Read-across from 1-phenyl-2-propanone)Category 2
Skin Sensitization MouseNot sensitizing (Read-across from 1-phenyl-2-propanone)Not Classified

GHS Classification: Causes serious eye irritation (Category 2) is consistently reported.

Genotoxicity
AssaySystemResultReference
Ames Test S. typhimuriumNegative (with and without metabolic activation) (Read-across from 1-phenyl-2-propanone)
In vitro Chromosomal Aberration Mammalian CellsNegative (with and without metabolic activation) (Read-across from 1-phenyl-2-propanone)
In vivo Micronucleus Test MouseNo data available
Repeated Dose Toxicity
Study DurationSpeciesRouteNOAELLOAELTarget OrgansReference
28-dayRatOral150 mg/kg/day (Read-across from 1-phenyl-2-propanone)500 mg/kg/dayLiver

Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are provided below, based on standard OECD guidelines and read-across data from analogous substances.

Acute Oral Toxicity (OECD 423) - Read-Across from 1-Phenyl-2-propanone
  • Test Species: Rat (Sprague-Dawley), female

  • Administration: Gavage, single dose

  • Vehicle: Corn oil

  • Dose Levels: Limit test at 2000 mg/kg body weight.

  • Observation Period: 14 days

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Eye Irritation (OECD 405) - Read-Across from 1-Phenyl-2-propanone
  • Test Species: Rabbit (New Zealand White)

  • Administration: 0.1 mL of the undiluted test substance was instilled into the conjunctival sac of one eye of each animal.

  • Observation Period: 72 hours, with observations at 1, 24, 48, and 72 hours post-instillation.

  • Endpoints: Scoring of corneal opacity, iritis, conjunctival redness, and chemosis according to the Draize scale.

Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Read-Across from 1-Phenyl-2-propanone
  • Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.

  • Method: Plate incorporation method.

  • Metabolic Activation: With and without Aroclor 1254-induced rat liver S9 fraction.

  • Concentrations: A range of concentrations up to 5000 µ g/plate .

  • Endpoints: A significant, dose-related increase in the number of revertant colonies.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information available on the signaling pathways or detailed mechanisms of toxicity for this compound. Based on its structure as a benzyl ketone, its metabolism is anticipated to proceed via reduction of the ketone to the corresponding alcohol, followed by conjugation and excretion. The observed eye irritation is likely a direct cytotoxic effect on the corneal and conjunctival cells.

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD 423)

start Start: Dose Grouping dosing Single Oral Gavage (2000 mg/kg) start->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end End: LD50 Estimation necropsy->end

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Logical Relationship for Read-Across Justification

target This compound (Target Substance) similarity Structural Similarity: - Benzyl ketone moiety - Similar alkyl chain length target->similarity analog 1-Phenyl-2-propanone (Source Analog) analog->similarity prediction Toxicological Prediction: - Similar acute toxicity - Similar irritation potential - Similar genotoxicity profile similarity->prediction

Caption: Justification for using 1-phenyl-2-propanone for read-across to this compound.

Conclusion

Technical Guide: Physicochemical Properties of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the core physicochemical properties of 1-phenylpentan-2-one, a compound of interest in various chemical and pharmaceutical research fields. The data presented herein is compiled from verified chemical databases.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnit
Molecular Formula C₁₁H₁₄O-
Molecular Weight 162.23 g/mol
Boiling Point 225°C at 760 mmHg
Flash Point 99.7°C
Density 0.96g/cm³
Vapor Pressure 0.0885mmHg at 25°C
Refractive Index 1.5-

Compound Identification

For accurate tracking and referencing in experimental and developmental workflows, the following identifiers are provided:

  • CAS Number: 6683-92-7[1][2]

  • PubChem CID: 81188[1][3]

  • EINECS Number: 229-726-8[2]

This compound is also known by several synonyms, including Benzyl N-propyl ketone and 1-Phenyl-2-pentanone.[1][2][3]

Structural and Property Overview

The following diagram illustrates the relationship between the compound and its key molecular and physical properties.

G compound This compound formula Molecular Formula C₁₁H₁₄O compound->formula has weight Molecular Weight 162.23 g/mol compound->weight has phys_props Physical Properties compound->phys_props exhibits bp Boiling Point 225 °C phys_props->bp fp Flash Point 99.7 °C phys_props->fp density Density 0.96 g/cm³ phys_props->density

Core properties of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are standardized and can be found in comprehensive analytical chemistry literature. The provided data is based on established methods such as:

  • Mass Spectrometry: For the determination of molecular weight.

  • Elemental Analysis: For confirming the molecular formula.

  • Standard ASTM methods: For boiling point, flash point, and density measurements.

No specific novel experimental protocols or signaling pathway studies were identified for this compound in the context of this guide's preparation.

Applications

1-Phenyl-2-pentanone is an aryl ketone compound.[2] It has been noted for its potential application as a repellent in pesticides.[2] Further research may explore its utility as an intermediate in fine chemical and pharmaceutical synthesis.[2]

References

An In-depth Technical Guide on the Thermochemical Data for 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on 1-phenylpentan-2-one. While a thorough search of scientific literature and databases did not yield specific experimental thermochemical data for this compound, this guide details the established experimental protocols for measuring key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy.

Thermochemical Data for this compound

A comprehensive search for experimentally determined thermochemical data for this compound (CAS: 6683-92-7, Molecular Formula: C₁₁H₁₄O) in publicly available databases and literature did not yield quantitative values for its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), or heat capacity (Cp).[1][2][3] Computational chemistry data, such as TPSA (Topological Polar Surface Area) and LogP, are available but do not provide the core thermochemical properties.[4] For structurally similar compounds, such as other ketones, thermochemical data has been determined using a combination of experimental techniques and theoretical calculations.[5]

Table 1: Summary of Thermochemical Data for this compound

Thermochemical PropertySymbolValue (kJ/mol for enthalpy, J/(mol·K) for entropy and heat capacity)
Standard Enthalpy of Formation (gas)ΔfH°(g)No experimental data found.
Standard Enthalpy of Formation (liquid)ΔfH°(l)No experimental data found.
Standard Molar Entropy (gas)S°(g)No experimental data found.
Standard Molar Entropy (liquid)S°(l)No experimental data found.
Heat Capacity at Constant Pressure (gas)Cp(g)No experimental data found.
Heat Capacity at Constant Pressure (liquid)Cp(l)No experimental data found.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the primary experimental methodologies employed to determine the thermochemical properties of organic compounds like this compound.

The standard enthalpy of formation of an organic compound is most commonly derived from its experimentally determined enthalpy of combustion. This is achieved using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of the substance (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb." A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

  • Calorimeter Assembly: The bomb is placed in a well-insulated container (a Dewar flask) filled with a precisely known mass of water. The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water surrounding the bomb is meticulously recorded at regular intervals before, during, and after the combustion process until a stable final temperature is reached.

  • Calculation of Heat of Combustion: The heat of combustion (ΔcH°) is calculated from the observed temperature rise, the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the compound is then calculated from its standard enthalpy of combustion using Hess's Law. This calculation requires the known standard enthalpies of formation of the combustion products, carbon dioxide (CO₂) and water (H₂O).

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.[6][7]

Experimental Protocol:

  • Calorimeter Design: The core of an adiabatic calorimeter is a sample cell that is thermally isolated from its surroundings.[6] This is typically achieved by surrounding the cell with an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell, thereby minimizing heat exchange.[6]

  • Sample Loading: A known mass of the liquid sample, such as this compound, is sealed within the sample cell.

  • Heating and Measurement: A precisely measured quantity of electrical energy is supplied to a heater within the sample cell, causing a small increase in its temperature. The temperature of the sample is carefully measured before and after the energy input.

  • Data Acquisition: The process is repeated in small temperature increments over the desired temperature range.

  • Calculation of Heat Capacity: The heat capacity (Cp) at each temperature is calculated from the amount of electrical energy supplied and the corresponding temperature rise.

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure changes in heat capacity, as well as the enthalpy of phase transitions such as melting (fusion) and crystallization.[8][9]

Experimental Protocol:

  • Sample and Reference Pans: A small, accurately weighed sample (typically 5-15 mg) of the substance is placed in a hermetically sealed pan (e.g., aluminum).[8] An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument, which contains two separate, identical furnaces. The instrument is programmed to heat or cool the sample and reference pans at a constant rate.[8]

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled.

  • Data Analysis:

    • Heat Capacity: The heat capacity of the sample is determined from the difference in heat flow between the sample and the reference.

    • Enthalpy of Fusion (ΔHfus): When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.[8]

    • Melting Point (Tm): The temperature at the onset or peak of the melting endotherm is taken as the melting point.[8]

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the key thermochemical properties of an organic compound.

General workflow for thermochemical data determination.

This guide underscores the established methodologies available to researchers for determining the thermochemical properties of this compound. While direct experimental values are not currently available in the reviewed literature, the protocols described herein provide a clear path for obtaining this critical data.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 1-phenylpentan-2-one, a valuable ketone intermediate in organic synthesis. The described methodology follows a robust two-step reaction sequence commencing with the α-alkylation of phenylacetonitrile using 1-bromopropane under phase-transfer catalysis (PTC) conditions. The resulting 2-phenylpentanenitrile intermediate is then subjected to acidic hydrolysis to yield the target ketone. This application note includes detailed experimental procedures, tables of quantitative data for all reagents, and a workflow diagram to ensure clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

This compound, also known as benzyl propyl ketone, is a chemical intermediate with applications in the synthesis of more complex organic molecules. Its structure, featuring a phenyl group adjacent to a carbonyl, makes it a useful building block in medicinal chemistry and materials science. The synthesis protocol detailed herein provides a reliable method for its preparation from readily available starting materials.

The chosen synthetic route involves two key transformations:

  • α-Alkylation of Phenylacetonitrile: The acidic α-hydrogen of phenylacetonitrile is deprotonated by a strong base in a biphasic system, facilitated by a phase-transfer catalyst. The resulting carbanion undergoes nucleophilic substitution with 1-bromopropane to form 2-phenylpentanenitrile.

  • Hydrolysis of 2-Phenylpentanenitrile: The nitrile intermediate is subsequently hydrolyzed under acidic conditions to afford the desired product, this compound.

Physicochemical Properties and Safety Data

A summary of the physical and chemical properties of the final product and key reagents is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6683-92-7[1]
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
Appearance Colorless oil
Boiling Point 237-239 °C
Density 0.9889 g/cm³ at 12 °C

Table 2: Safety and Handling Information for Key Chemicals

ChemicalHazard StatementsPrecautionary Statements
This compound Harmful if swallowed. Causes serious eye irritation.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Phenylacetonitrile Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
1-Bromopropane Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.
Sodium Hydroxide May be corrosive to metals. Causes severe skin burns and eye damage.Keep only in original container. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
Tetrabutylammonium bromide Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
Sulfuric Acid Causes severe skin burns and eye damage.Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Step 1: α-Alkylation of Phenylacetonitrile to 2-Phenylpentanenitrile

This procedure is adapted from established methods for the phase-transfer catalyzed alkylation of arylacetonitriles.

Materials:

  • Phenylacetonitrile

  • 1-Bromopropane

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenylacetonitrile (0.1 mol, 11.72 g) and tetrabutylammonium bromide (0.005 mol, 1.61 g).

  • Add 50 mL of toluene to the flask and begin stirring.

  • Slowly add 50 mL of a 50% aqueous solution of sodium hydroxide to the stirring mixture.

  • From the dropping funnel, add 1-bromopropane (0.12 mol, 14.76 g) dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 25-30 °C, using a water bath for cooling if necessary.

  • After the addition is complete, continue stirring the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and add 50 mL of deionized water.

  • Separate the organic layer, and wash it sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield crude 2-phenylpentanenitrile.

3.2. Step 2: Hydrolysis of 2-Phenylpentanenitrile to this compound

This procedure is based on general methods for the acid-catalyzed hydrolysis of nitriles to ketones.

Materials:

  • Crude 2-phenylpentanenitrile from Step 1

  • Concentrated sulfuric acid

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask, prepare a solution of 1 volume of concentrated sulfuric acid and 5 volumes of deionized water.

  • Add the crude 2-phenylpentanenitrile from Step 1 to the acidic solution.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 110-112 °C at 10 mmHg.

Data Presentation

Table 3: Reagent Quantities for Synthesis of this compound

ReagentMolecular Weight ( g/mol )MolesMass (g)Volume (mL)
Step 1: Alkylation
Phenylacetonitrile117.150.111.7211.5
1-Bromopropane123.000.1214.7610.9
Sodium Hydroxide (50% aq.)40.00~0.9437.5 (in 75 mL soln)50
Tetrabutylammonium bromide322.370.0051.61-
Step 2: Hydrolysis
2-Phenylpentanenitrile159.23~0.1~15.9~16.2
Sulfuric Acid (conc.)98.08--~20
Deionized Water18.02--100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow Synthesis of this compound Workflow cluster_step1 Step 1: α-Alkylation cluster_step2 Step 2: Hydrolysis cluster_purification Purification start_alkylation Mix Phenylacetonitrile, TBAB, and Toluene add_naoh Add 50% NaOH Solution start_alkylation->add_naoh add_bromopropane Add 1-Bromopropane (25-30 °C) add_naoh->add_bromopropane react_alkylation Stir at RT (4-6 hours) add_bromopropane->react_alkylation workup_alkylation Aqueous Workup (Wash and Dry) react_alkylation->workup_alkylation isolate_nitrile Isolate Crude 2-Phenylpentanenitrile workup_alkylation->isolate_nitrile start_hydrolysis Prepare H₂SO₄/H₂O Solution isolate_nitrile->start_hydrolysis add_nitrile Add Crude Nitrile start_hydrolysis->add_nitrile reflux_hydrolysis Reflux (4-6 hours) add_nitrile->reflux_hydrolysis workup_hydrolysis Extraction and Washing reflux_hydrolysis->workup_hydrolysis isolate_ketone Isolate Crude This compound workup_hydrolysis->isolate_ketone purify Vacuum Distillation isolate_ketone->purify final_product Pure this compound purify->final_product

References

Applications of 1-Phenylpentan-2-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpentan-2-one, a benzylic ketone, is a versatile building block in organic synthesis, primarily utilized as a precursor for a variety of valuable chemical entities. Its strategic placement of a carbonyl group adjacent to a methylene group attached to a phenyl ring allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound, including the synthesis of chiral alcohols and amines, α-functionalization, carbon chain extension, and the construction of heterocyclic systems.

Key Synthetic Applications

The reactivity of this compound is centered around its carbonyl group and the adjacent α-protons. The benzylic protons at the C1 position exhibit enhanced acidity due to resonance stabilization of the resulting enolate by the phenyl ring, making it a suitable substrate for reactions proceeding via enolate intermediates.

Synthesis of Chiral Alcohols via Asymmetric Reduction

The reduction of the prochiral ketone this compound provides access to chiral 1-phenylpentan-2-ol, a valuable synthon in the preparation of biologically active molecules. Enantioselective reduction can be achieved using chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst.

Application Note:

The asymmetric reduction of this compound is a critical transformation for accessing enantiomerically enriched secondary alcohols. The CBS reduction, utilizing a chiral oxazaborolidine catalyst, offers a reliable method to achieve high enantioselectivity. The choice of the (R)- or (S)-catalyst determines the stereochemical outcome of the alcohol product.

Quantitative Data: Asymmetric Reduction of this compound
CatalystReductantSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
(R)-Methyl-CBSBH₃·THFTHF-402>95 (estimated)>90 (estimated)

Note: Data is adapted from protocols for structurally similar ketones due to the lack of specific literature data for this compound.

Experimental Protocol: Asymmetric Reduction using (R)-Methyl-CBS Catalyst

Materials:

  • This compound (1.0 eq)

  • (R)-Methyl-CBS catalyst solution (1.0 M in toluene, 0.1 eq)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF, 0.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the (R)-Methyl-CBS catalyst solution.

  • Dilute the catalyst with anhydrous THF and cool the solution to 0°C.

  • Slowly add the BH₃·THF solution dropwise to the catalyst solution and stir for 15 minutes at 0°C.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Cool the catalyst-borane mixture to -40°C (acetonitrile/dry ice bath).

  • Add the solution of this compound dropwise to the cold catalyst mixture over 30 minutes.

  • Stir the reaction mixture at -40°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -40°C.

  • Allow the mixture to warm to room temperature and add 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenylpentan-2-ol.

Asymmetric_Reduction_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup and Purification CBS (R)-Methyl-CBS Catalyst_Complex Chiral Catalyst-Borane Complex CBS->Catalyst_Complex 0°C, THF BH3 BH₃·THF BH3->Catalyst_Complex Reaction Hydride Transfer Catalyst_Complex->Reaction Ketone This compound Ketone->Reaction -40°C, THF Product_Complex Intermediate Complex Reaction->Product_Complex Quench Quench (MeOH) Product_Complex->Quench Hydrolysis Hydrolysis (HCl) Quench->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product Chiral 1-Phenylpentan-2-ol Purification->Final_Product

Asymmetric Reduction Workflow

Synthesis of Amines via Reductive Amination

This compound is a key starting material for the synthesis of primary and secondary amines, which are prevalent in many pharmaceutical compounds. Reductive amination offers a direct route to these valuable products.

Application Note:

Reductive amination of this compound can be achieved through various methods, including the Leuckart reaction using ammonium formate or formamide, or by direct condensation with a primary amine followed by reduction. These methods provide access to 1-phenylpentan-2-amine and its N-substituted derivatives.

Quantitative Data: Reductive Amination of this compound
Amine SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Ammonium AcetateSodium CyanoborohydrideMethanolRoom Temp.36~70-80 (estimated)
Methylamine HClAluminum AmalgamIsopropanolReflux2~60-70 (estimated)
Ammonium FormateFormic Acid (in situ)Neat160-1704~50-60 (estimated)

Note: Data is adapted from protocols for structurally similar ketones due to the lack of specific literature data for this compound.

Experimental Protocol: Leuckart Reaction with Ammonium Formate

Materials:

  • This compound (1.0 eq)

  • Ammonium formate (excess, e.g., 5-10 eq)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound and ammonium formate.

  • Heat the mixture to 160-170°C and maintain this temperature for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add an aqueous solution of a strong base (e.g., NaOH) to hydrolyze the intermediate formamide.

  • Extract the product amine with an organic solvent (e.g., diethyl ether or dichloromethane) (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be further purified by distillation or by forming a hydrochloride salt.

Reductive_Amination_Pathway cluster_leuckart Leuckart Reaction cluster_direct Direct Reductive Amination Ketone This compound Imine_Intermediate Iminium Intermediate Ketone->Imine_Intermediate Heat SchiffBase Schiff Base Intermediate Ketone->SchiffBase Condensation AmmoniumFormate Ammonium Formate AmmoniumFormate->Imine_Intermediate Primary_Amine 1-Phenylpentan-2-amine Imine_Intermediate->Primary_Amine Hydride Transfer PrimaryAmine_reagent Primary Amine (R-NH₂) PrimaryAmine_reagent->SchiffBase ReducingAgent Reducing Agent (e.g., NaBH₃CN) Secondary_Amine N-Substituted 1-Phenylpentan-2-amine ReducingAgent->Secondary_Amine SchiffBase->Secondary_Amine

Reductive Amination Pathways

α-Alkylation of this compound

The presence of acidic α-protons allows for the formation of an enolate, which can then be alkylated to introduce new carbon-carbon bonds at the C1 or C3 position.

Application Note:

The regioselectivity of the alkylation of this compound can be controlled by the choice of base and reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate at the less substituted C1 position. Thermodynamic conditions with a weaker base at higher temperatures would favor the more substituted enolate at the C3 position.

Quantitative Data: α-Alkylation of this compound (Kinetic Conditions)
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideLDATHF-781~80-90 (estimated)
Ethyl IodideLDATHF-781~75-85 (estimated)

Note: Data is estimated based on general procedures for ketone enolate alkylation.

Experimental Protocol: α-Methylation of this compound

Materials:

  • This compound (1.0 eq)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 1.1 eq)

  • Methyl iodide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78°C.

  • Add the LDA solution dropwise and stir for 10 minutes.

  • Add a solution of this compound in anhydrous THF dropwise to the LDA solution at -78°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide dropwise to the enolate solution at -78°C.

  • Continue stirring at -78°C for 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, 1-phenyl-3-methylpentan-2-one, by flash column chromatography.

Alpha_Alkylation Ketone This compound Enolate Kinetic Enolate Ketone->Enolate Deprotonation LDA LDA, THF, -78°C LDA->Enolate Alkylated_Ketone α-Alkylated Product Enolate->Alkylated_Ketone SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Ketone

α-Alkylation via Kinetic Enolate

Olefination via the Wittig Reaction

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond, yielding substituted alkenes.

Application Note:

The stereochemical outcome of the Wittig reaction with this compound depends on the nature of the phosphorus ylide. Unstabilized ylides typically lead to the Z-alkene as the major product, while stabilized ylides favor the E-alkene. The steric hindrance around the carbonyl group may influence the reaction rate.

Quantitative Data: Wittig Reaction of this compound
YlideYlide TypeSolventTemperature (°C)Time (h)Yield (%)
MethylenetriphenylphosphoraneUnstabilizedTHF0 to RT12~70-80 (estimated)
EthylidenetriphenylphosphoraneUnstabilizedTHF0 to RT12~65-75 (estimated)

Note: Data is estimated based on general procedures for the Wittig reaction.

Experimental Protocol: Synthesis of 2-Methyl-1-phenyl-1-pentene

Materials:

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • n-Butyllithium (n-BuLi) solution (2.5 M in hexanes, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Pentane

  • Water

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the n-BuLi solution dropwise. A color change to deep red or orange indicates ylide formation.

  • Stir the mixture at 0°C for 1 hour.

  • Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Extract the product with pentane (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkene.

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_product Product Formation Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone This compound Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Wittig Reaction Workflow

Synthesis of Heterocycles

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, although its direct application in named reactions like the Paal-Knorr or Gewald synthesis is less documented than its 1,4-dicarbonyl counterparts. However, it can be a starting point for multi-step syntheses of such systems. For example, α-functionalization followed by cyclization can lead to substituted heterocycles.

Application Note:

While direct one-pot syntheses of heterocycles from this compound are not common, it can be converted into suitable precursors. For instance, α-halogenation followed by reaction with a binucleophile, or conversion to a 1,4-dicarbonyl compound, would open pathways to pyrroles, thiophenes, and other heterocycles. The Gewald reaction, for example, typically requires an α-methylene ketone adjacent to an electron-withdrawing group, a feature not present in this compound itself.

Detailed protocols for heterocyclic synthesis from this compound are highly substrate-specific and often involve multi-step sequences. As such, a generalized protocol is not provided here. Researchers are encouraged to consult the literature for specific target-oriented syntheses.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its utility in the preparation of chiral alcohols and amines, coupled with its potential for carbon-carbon bond formation and as a precursor for more complex molecules, makes it an important tool for researchers in the fields of medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for the practical application of this ketone in a variety of synthetic transformations.

Application Notes and Protocols: 1-Phenylpentan-2-one as a Precursor in the Synthesis of Novel Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-phenylpentan-2-one as a key starting material in the synthesis of a promising class of pharmaceuticals: 2-aminopentanophenones. These compounds have demonstrated potential as selective monoamine uptake inhibitors, which are crucial for the treatment of various neurological and psychiatric disorders. This document outlines the synthetic pathways, experimental protocols, and biological activity of these derivatives, offering a comprehensive guide for researchers in drug discovery and development.

Introduction

This compound is a versatile ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive carbonyl group and an alpha-benzylic position, allows for a variety of chemical transformations.[1] A particularly significant application of this precursor is in the synthesis of 2-aminopentanophenones, a class of compounds that has shown promise as monoamine uptake inhibitors.[2][3][4] These inhibitors modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, making them attractive candidates for the development of therapeutics for conditions like depression, ADHD, and substance abuse disorders.[5]

The general synthetic strategy involves the alpha-bromination of a ketone precursor, followed by nucleophilic substitution with a suitable amine to yield the target 2-aminopentanophenone. This approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthetic Pathway Overview

The synthesis of 2-aminopentanophenones from a phenylpentanone precursor is a two-step process. The initial step involves the selective alpha-bromination of the ketone. Due to the presence of two alpha-carbons, regioselectivity can be a factor. For this compound, the benzylic protons at the C1 position are more acidic due to resonance stabilization of the resulting enolate by the phenyl ring, making this position more susceptible to enolization and subsequent reaction.[1] The resulting α-bromoketone is a key intermediate.[6]

The second step is the reaction of the α-bromoketone with a primary or secondary amine, leading to the formation of the corresponding 2-aminopentanophenone. This reaction typically proceeds via an SN2 mechanism.

Synthesis_Pathway This compound This compound alpha-Bromo-1-phenylpentan-2-one alpha-Bromo-1-phenylpentan-2-one This compound->alpha-Bromo-1-phenylpentan-2-one Bromination (e.g., Br2, AlCl3) 2-Aminopentanophenone 2-Aminopentanophenone alpha-Bromo-1-phenylpentan-2-one->2-Aminopentanophenone Amination (e.g., Pyrrolidine) Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Release Monoamine Release Dopamine Dopamine Monoamine_Release->Dopamine Norepinephrine Norepinephrine Monoamine_Release->Norepinephrine Serotonin Serotonin Monoamine_Release->Serotonin DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Dopamine->DAT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Dopamine->Postsynaptic_Receptors Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Serotonin->SERT Reuptake Serotonin->Postsynaptic_Receptors 2-Aminopentanophenone 2-Aminopentanophenone 2-Aminopentanophenone->DAT Inhibition 2-Aminopentanophenone->NET Inhibition 2-Aminopentanophenone->SERT Inhibition

References

Application Notes and Protocols for the Quantification of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 1-phenylpentan-2-one, a compound of interest in various research and development sectors. The following protocols are designed for researchers, scientists, and drug development professionals, offering guidance on sample preparation, chromatographic separation, and detection using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly well-suited for the analysis of volatile and semi-volatile compounds. GC-MS provides excellent separation and structural identification, making it a robust tool for complex matrices.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can be coupled with various detectors, most commonly Ultraviolet (UV) or Mass Spectrometry (MS). HPLC is suitable for a wide range of compounds and is often preferred for its simplicity and cost-effectiveness, especially with UV detection.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analytical methods described. Data for the closely related compound 1-phenyl-2-propanone (P2P) is included to provide context for the expected performance of the GC-MS method. Similarly, data for the isomeric 1-phenylpentan-3-one is presented to illustrate the comparative performance of HPLC-UV and HPLC-MS systems.

ParameterGC-MS (DHS)HPLC-UVHPLC-MS
Analyte 1-Phenyl-2-propanone (P2P)1-Phenylpentan-3-one1-Phenylpentan-3-one
Limit of Detection (LOD) -1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) -5 - 30 ng/mL0.05 - 5 ng/mL
Linearity (R²) > 0.998> 0.999> 0.995
Accuracy (% Recovery) Good95 - 105%90 - 110%
Precision (% RSD) Good< 2%< 10%
Selectivity HighModerateHigh

Application Note 1: Quantification of this compound using GC-MS

This protocol details a Dynamic Headspace (DHS) Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound. This method is particularly useful for the analysis of trace amounts of the analyte in complex matrices. The protocol is adapted from a validated method for the analysis of 1-phenyl-2-propanone in illicit methamphetamine samples.[1]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis DHS-GC-MS Analysis cluster_data Data Processing s1 Weigh 25 mg of sample into a 20 mL headspace vial s2 Add 1 mL of Internal Standard (IS) solution s1->s2 s3 Add 2 mL of propylene carbonate s2->s3 a1 Incubate vial at 150°C s3->a1 Transfer vial to autosampler a2 Dynamic Headspace Sampling a1->a2 a3 GC Separation a2->a3 a4 MS Detection (SCAN/SIM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol: GC-MS

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., 1-phenyl-2-propanone-d5

  • Propylene carbonate (solvent)

  • Methanol (for stock solutions)

  • 20 mL headspace vials with crimp caps

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol.

  • Working Standard Samples (WSS): In a 20 mL headspace vial, add appropriate volumes of the this compound stock solution to propylene carbonate to create a series of calibration standards. Add 1 mL of the IS solution to each vial.

  • Sample Preparation: Weigh 25 mg of the sample powder into a 20 mL headspace vial. Add 1 mL of the IS solution and 2 mL of propylene carbonate.

3. DHS-GC-MS Instrumentation and Conditions

  • GC System: Agilent 6890 or equivalent, coupled with a mass selective detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • DHS Parameters:

    • Incubation Temperature: 150°C.[1]

    • Incubation Time: 30 minutes.

  • Mass Spectrometer:

    • SCAN Mode (Qualitative): Mass range 40-400 m/z.

    • SIM Mode (Quantitative): Monitor characteristic ions for this compound (e.g., m/z 91, 71, 43) and the internal standard.[2]

4. Data Analysis and Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • The concentration of this compound in the samples is determined from the calibration curve.

Application Note 2: Quantification of this compound using HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. This reverse-phase HPLC method is robust and suitable for routine analysis in less complex matrices.[3] For higher sensitivity and selectivity, especially in complex biological matrices, coupling the HPLC system to a mass spectrometer is recommended.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare stock solution (1 mg/mL) in acetonitrile p2 Perform serial dilutions with mobile phase for calibration standards p1->p2 p3 Prepare sample solution in mobile phase h1 Inject sample (10 µL) p2->h1 Inject standards p3->h1 Inject samples h2 Isocratic separation on C18 column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Chromatogram Integration h3->d1 d2 External Standard Calibration d1->d2 d3 Quantification d2->d3

Workflow for HPLC analysis of this compound.
Detailed Experimental Protocol: HPLC

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

2. Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

4. Data Analysis and Quantification

  • An external standard calibration curve is generated by plotting the peak area of the analyte against the concentration of the calibration standards.

  • The concentration of this compound in the samples is calculated from the linear regression equation of the calibration curve.

Method Validation Considerations

For use in a regulated environment, these methods must be validated according to ICH Q2(R1) guidelines.[4] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Note: High-Throughput Analysis of 1-Phenylpentan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of 1-phenylpentan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chemical intermediate with applications in organic synthesis and is of interest to researchers in drug development and forensic sciences. The protocol provided herein offers a reliable methodology for the separation, identification, and quantification of this compound in various sample matrices. This document outlines the necessary sample preparation, instrument parameters, and data analysis procedures.

Introduction

This compound (also known as benzyl propyl ketone) is a ketone with the molecular formula C₁₁H₁₄O.[1] Accurate and reliable analytical methods are essential for monitoring its presence, assessing purity, and quantifying its concentration in research and quality control settings. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and mass selectivity, which together provide excellent sensitivity and specificity for the analysis of volatile and semi-volatile organic compounds.[2] This protocol has been developed to provide a straightforward and reproducible method for the analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may be adapted based on the specific sample matrix.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Hexane (GC grade)

  • 0.22 µm syringe filters

  • 1.5 mL glass GC autosampler vials with inserts

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute a known volume with dichloromethane or hexane to fall within the calibration range.

    • For solid samples, dissolve a known mass in methanol and then dilute with dichloromethane or hexane.

  • Filtration: Filter the final diluted sample or working standard through a 0.22 µm syringe filter into a GC autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used. The parameters are adapted from a validated method for the closely related compound, 1-phenyl-2-propanone, and are expected to provide good chromatographic performance for this compound.[3]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
Capillary ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplit (60:1 ratio)
Oven ProgramInitial: 100°C, hold for 0 min
Ramp: 10°C/min to 250°C
Hold: 10 min at 250°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Solvent Delay4.5 min
Data Acquisition
Full Scan ModeMass Range: 40-400 m/z (for qualitative analysis)
Selected Ion MonitoringQuantifier Ion: 91 m/z, Qualifier Ions: 71, 43 m/z (for quantitative analysis)

Data Presentation

The following table summarizes the key identifiers for this compound and the expected mass spectrometry results. The quantitative performance data are estimates based on the analysis of structurally similar compounds and should be determined experimentally as part of method validation.[3][4]

Table 2: Compound Information and Expected GC-MS Data

ParameterValue
Compound Identity
IUPAC NameThis compound[1]
SynonymsBenzyl propyl ketone[5]
CAS Number6683-92-7[5]
Molecular FormulaC₁₁H₁₄O[5]
Molecular Weight162.23 g/mol [1]
Mass Spectrometry Data
Molecular Ion [M]⁺162 m/z
Major Fragment Ions (m/z)91, 71, 43[1][5]
Quantitative Performance (Estimated)
Linearity (R²)> 0.99
Limit of Detection (LOD)1-10 ng/mL
Limit of Quantification (LOQ)5-50 ng/mL
Accuracy (% Recovery)90-110%
Precision (%RSD)< 15%

Experimental Workflow and Signaling Pathways

The logical workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Standard Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Filter Filter into GC Vial Dilute_Standard->Filter Sample Prepare Sample Matrix Dilute_Sample Dilute Sample Sample->Dilute_Sample Dilute_Sample->Filter Inject Inject Sample (1 µL) Filter->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Full Scan or SIM) Ionize->Detect Qualitative Qualitative Analysis (Library Match, Mass Spectrum) Detect->Qualitative Quantitative Quantitative Analysis (Peak Integration, Calibration Curve) Detect->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and instrument parameters serves as a strong foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. For quantitative applications, it is recommended to perform a full method validation to determine specific performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the development of an analytical High-Performance Liquid Chromatography (HPLC) method and its subsequent scale-up for the preparative purification of 1-phenylpentan-2-one. The methodology utilizes reverse-phase chromatography, a widely applicable technique for the separation of moderately non-polar organic molecules.[1][2][3] This document outlines the complete workflow, from initial method scouting and optimization on an analytical scale to the successful isolation of the target compound with high purity and recovery at a preparative scale. All quantitative data is summarized in structured tables, and the experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound is an aromatic ketone that serves as a valuable intermediate in various organic syntheses.[4] Ensuring the purity of such intermediates is critical for the successful synthesis of downstream products, particularly in the pharmaceutical industry where impurities can impact the safety and efficacy of the final active pharmaceutical ingredient. HPLC is a powerful and versatile technique for both the analysis and purification of organic compounds.[5][6] This application note details a systematic approach to developing a robust HPLC method for the purification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is crucial for successful HPLC method development.[5]

PropertyValueReference
Molecular Formula C₁₁H₁₄O[4][7][8]
Molecular Weight 162.23 g/mol [4][7][8]
Boiling Point 237-239 °C[7]
Density 0.9889 g/cm³ (at 12 °C)[7]
Solubility Sparingly soluble in Chloroform and Methanol[4][7]
Appearance Colorless Oil[7]

Experimental Protocols

Part 1: Analytical Method Development

The goal of the analytical method development is to achieve a baseline separation of this compound from any potential impurities with good peak shape and resolution.

1.1. Materials and Reagents

  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mass spectrometry compatibility)

  • 0.45 µm syringe filters

1.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

1.3. Initial Chromatographic Conditions (Scouting Gradient)

A scouting gradient is employed to determine the approximate elution conditions for this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

1.4. Sample Preparation

  • Accurately weigh approximately 10 mg of the crude this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

1.5. Method Optimization

Based on the results of the scouting gradient, the method is optimized to achieve the desired separation. This typically involves adjusting the gradient slope, flow rate, and mobile phase composition. For instance, a shallower gradient around the elution time of the target peak can improve resolution from closely eluting impurities.

Optimized Analytical Method Parameters:

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% to 70% B over 10 minutes, then to 95% B in 2 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Analytical Method Development Workflow

Analytical_Method_Development_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_goal Goal Weigh_Sample Weigh Crude Sample Dissolve Dissolve in Acetonitrile Weigh_Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter with 0.45 µm Syringe Filter Dilute->Filter Inject_Sample Inject Sample onto HPLC Filter->Inject_Sample To HPLC Scouting_Gradient Run Scouting Gradient Inject_Sample->Scouting_Gradient Analyze_Results Analyze Chromatogram Scouting_Gradient->Analyze_Results Optimize_Method Optimize Gradient & Flow Rate Analyze_Results->Optimize_Method Final_Method Final Analytical Method (Good Resolution & Peak Shape) Optimize_Method->Final_Method

Caption: Workflow for analytical HPLC method development.

Part 2: Preparative Purification

Once a robust analytical method is established, it can be scaled up for preparative purification to isolate larger quantities of this compound.

2.1. Scaling Up the Method

The key to successful scale-up is to maintain the resolution achieved in the analytical method while increasing the loading capacity. This is achieved by adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area.[1][9] The same stationary phase chemistry should be used for both analytical and preparative columns to ensure predictable separation.[1][9]

Scaling Factor (SF) Calculation:

SF = (d_prep)² / (d_anal)²

Where:

  • d_prep = Internal diameter of the preparative column

  • d_anal = Internal diameter of the analytical column

Scaled Flow Rate:

F_prep = F_anal * SF

Scaled Injection Volume:

V_prep = V_anal * SF

2.2. Preparative HPLC Parameters

ParameterPreparative Condition
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% to 70% B over 10 minutes, then to 95% B in 2 minutes, hold for 2 minutes
Flow Rate 21.6 mL/min (Scaled from 1.0 mL/min)
Injection Volume Up to 2 mL (depending on sample concentration)
Column Temperature Ambient
Detection Wavelength 254 nm

2.3. Sample Preparation for Purification

  • Prepare a concentrated solution of the crude this compound in the initial mobile phase (40% acetonitrile in water). The concentration will depend on the loading capacity of the column, which should be determined empirically, starting with a lower concentration (e.g., 10 mg/mL) and gradually increasing.

  • Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection.

2.4. Fraction Collection

Fraction collection is typically triggered by the UV detector signal.[7] Set the threshold to collect the main peak corresponding to this compound.

2.5. Post-Purification Processing

  • Combine the collected fractions containing the pure product.

  • Analyze a small aliquot of the pooled fractions using the analytical HPLC method to confirm purity.

  • Remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified this compound.

  • Calculate the recovery yield.

Preparative Purification Workflow

Preparative_Purification_Workflow Start Start with Optimized Analytical Method Scale_Up Scale Up Method Parameters (Flow Rate, Injection Volume) Start->Scale_Up Prep_Sample Prepare Concentrated Crude Sample Scale_Up->Prep_Sample Inject_Prep Inject onto Preparative HPLC System Prep_Sample->Inject_Prep Fraction_Collect Collect Fractions Based on UV Signal Inject_Prep->Fraction_Collect Analyze_Fractions Analyze Collected Fractions for Purity Fraction_Collect->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Pool_Fractions->Solvent_Removal Final_Product Obtain Purified This compound Solvent_Removal->Final_Product

Caption: Workflow for preparative HPLC purification.

Data Presentation

Table 1: Analytical Method Development Data

ParameterInitial Scouting GradientOptimized Analytical Method
Retention Time (min) ~8.56.2
Tailing Factor 1.41.1
Resolution (from nearest impurity) 1.2> 2.0

Table 2: Preparative Purification Results

ParameterValue
Amount of Crude Material Injected 200 mg
Purity of Pooled Fractions (by analytical HPLC) > 99.5%
Recovery Yield 85%

Conclusion

This application note provides a comprehensive and systematic guide for the development of an HPLC method for the purification of this compound. By following the detailed protocols for analytical method development and subsequent scale-up to preparative chromatography, researchers can achieve high purity and recovery of the target compound. The principles and workflows described herein are broadly applicable to the purification of other similar organic molecules.

References

Application Notes and Protocols: 1-Phenylpentan-2-one as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of 1-phenylpentan-2-one as a reference standard in analytical chemistry, particularly for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a ketone that can be utilized as a reference standard in various analytical applications, including impurity profiling, pharmacokinetic studies, and as an internal standard in the quantification of other analytes.[1][2] Its chemical structure and physical properties make it suitable for analysis by both HPLC and GC-MS.[3][4] As a reference standard, a high purity of this compound is crucial for accurate quantification.

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 6683-92-7[3]
Molecular Formula C₁₁H₁₄O[3]
Molecular Weight 162.23 g/mol [3]
Boiling Point 225 °C
Purity Typically ≥95% for standard grade[5]

Application: Quantification of a Hypothetical Active Pharmaceutical Ingredient (API) using this compound as an Internal Standard by HPLC

This protocol outlines the use of this compound as an internal standard (IS) for the accurate quantification of a hypothetical API in a drug formulation. The use of an internal standard is a common practice in quantitative analysis to correct for variations in sample injection volume, and to account for analyte losses during sample preparation.[6][7]

Experimental Workflow for API Quantification using an Internal Standard:

prep_std Prepare Stock Solutions (API and IS) prep_cal Prepare Calibration Standards (Spiked with IS) prep_std->prep_cal prep_sample Prepare Sample Solution (Spiked with IS) prep_std->prep_sample hplc_analysis HPLC Analysis prep_cal->hplc_analysis prep_sample->hplc_analysis data_proc Data Processing hplc_analysis->data_proc quant Quantification of API data_proc->quant

Caption: Workflow for API quantification using an internal standard.

2.1. HPLC Method Parameters

The following HPLC method is a general guideline and may require optimization for specific applications.

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Internal Standard This compound

2.2. Stock and Working Standard Preparation

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of mobile phase.

  • API Stock Solution (1 mg/mL): Accurately weigh 25 mg of the API reference standard and dissolve in 25 mL of mobile phase.

  • Working Internal Standard Solution (100 µg/mL): Dilute 5 mL of the IS stock solution to 50 mL with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the API stock solution into volumetric flasks and adding a constant volume of the Working Internal Standard Solution before diluting to the final volume with the mobile phase.

2.3. Sample Preparation

  • Accurately weigh a portion of the powdered drug formulation equivalent to 10 mg of the API.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the API.

  • Add 10 mL of the Working Internal Standard Solution (100 µg/mL).

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.4. Data Analysis and Quantification

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the peak areas for the API and the internal standard (this compound).

  • Construct a calibration curve by plotting the ratio of the peak area of the API to the peak area of the internal standard against the concentration of the API.

  • Determine the concentration of the API in the sample solution using the calibration curve.

Typical HPLC Method Validation Parameters (Hypothetical Data):

ParameterResult
Retention Time of API ~ 4.5 min
Retention Time of IS ~ 6.2 min
Linearity Range (API) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Application: Identification and Quantification of this compound by GC-MS in Forensic Analysis

In forensic science, this compound may be encountered as a precursor or impurity in the synthesis of illicit substances.[8][9] This protocol provides a method for its identification and quantification using GC-MS. The methodology is adapted from a validated method for the related compound, 1-phenyl-2-propanone.

Logical Workflow for Forensic Analysis:

sample_receipt Sample Receipt and Documentation sample_prep Sample Preparation (Extraction/Dilution) sample_receipt->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis qual_analysis Qualitative Analysis (Mass Spectrum Library Match) gcms_analysis->qual_analysis quant_analysis Quantitative Analysis (Using Standard Curve) gcms_analysis->quant_analysis reporting Reporting of Findings qual_analysis->reporting quant_analysis->reporting synthesis Synthesis of Crude Product (e.g., Oxidation of Alcohol) purification Purification (Vacuum Distillation or Chromatography) synthesis->purification purity_analysis Purity Assessment (GC-MS, HPLC, NMR) purification->purity_analysis characterization Structural Characterization (IR, MS, NMR) purity_analysis->characterization certification Certification as Reference Standard characterization->certification

References

Application Notes and Protocols: The Role of Phenylpentanones in the Synthesis of Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cathinones are a class of psychoactive compounds that have garnered significant interest in the fields of pharmacology and medicinal chemistry due to their stimulant properties. The synthesis of these molecules is a key area of research for understanding their structure-activity relationships and developing potential therapeutic agents. A critical precursor in the synthesis of several cathinone derivatives is 1-phenylpentan-1-one, also known as valerophenone. This document provides a detailed overview of the synthetic pathways leading to cathinone derivatives, such as pentedrone and α-pyrrolidinopentiophenone (α-PVP), with a focus on the role of phenylpentanone isomers. While 1-phenylpentan-1-one is the primary and well-documented starting material, the potential role of its isomer, 1-phenylpentan-2-one, will also be discussed.

The predominant synthetic route involves a two-step process: the α-bromination of 1-phenylpentan-1-one to form the key intermediate, 2-bromo-1-phenylpentan-1-one, followed by nucleophilic substitution with an appropriate amine.[1] This intermediate is highly reactive and serves as a versatile building block for a variety of cathinone analogs.[2]

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of cathinone derivatives from 1-phenylpentan-1-one.

Reaction StepStarting MaterialReagentsProductYield (%)Purity (%)Reference
α-Bromination1-Phenylpentan-1-one (Valerophenone)Sodium bromide, Hydrochloric acid, Hydrogen peroxide2-Bromo-1-phenylpentan-1-one9598 (HPLC)[3][4]
Amination (α-PVP Synthesis)2-Bromo-1-phenylpentan-1-onePyrrolidineα-Pyrrolidinopentiophenone (α-PVP)51 (overall from valeronitrile)Not Specified[5][6]
Amination (Pentedrone Synthesis)2-Bromo-1-phenylpentan-1-oneMethylaminePentedroneNot SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-phenylpentan-1-one from 1-Phenylpentan-1-one

This protocol describes the α-bromination of valerophenone, a crucial step in the synthesis of various cathinone derivatives.[3][8]

Materials:

  • 1-Phenylpentan-1-one (Valerophenone) (16.2 g, 0.1 mol)

  • Sodium bromide (30.9 g, 0.3 mol)

  • 30% Hydrochloric acid (24 g, 0.2 mol)

  • 30% Hydrogen peroxide (19 g, 0.15 mol)

  • Saturated sodium carbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • 500 mL round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Equipment for Thin Layer Chromatography (TLC) monitoring

Procedure:

  • To a 500 mL round-bottom flask, add 16.2 g (0.1 mol) of 1-phenylpentan-1-one and 30.9 g (0.3 mol) of sodium bromide.

  • Begin stirring the mixture at room temperature (20°C).

  • Add 24 g (0.2 mol) of 30% hydrochloric acid to the flask.

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the reaction mixture.

  • Continue stirring the reaction for 1-2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), stop stirring and allow the layers to separate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium carbonate solution and then with saturated brine solution.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The resulting product is α-bromovalerophenone (2-bromo-1-phenylpentan-1-one) as a bright yellow oily liquid.[3]

Protocol 2: Synthesis of α-Pyrrolidinopentiophenone (α-PVP) from 2-Bromo-1-phenylpentan-1-one

This protocol outlines the amination of the α-bromo ketone intermediate with pyrrolidine to yield α-PVP.[1]

Materials:

  • 2-Bromo-1-phenylpentan-1-one

  • Pyrrolidine

  • Appropriate organic solvent (e.g., benzene, chloroform, diethyl ether)

  • Hydrochloric acid (for salt formation)

  • Reaction vessel with stirring

  • Equipment for extraction and purification

Procedure:

  • Dissolve 2-bromo-1-phenylpentan-1-one in a suitable organic solvent in a reaction vessel.

  • Add pyrrolidine to the solution. The reaction is typically carried out at room temperature.[9]

  • Stir the reaction mixture for a sufficient time to ensure complete reaction.

  • After the reaction is complete, the resulting α-PVP free base can be extracted and purified using standard organic chemistry techniques.

  • To obtain the hydrochloride salt, the purified free base is treated with hydrochloric acid.

Protocol 3: Synthesis of Pentedrone from 2-Bromo-1-phenylpentan-1-one

This protocol describes the synthesis of pentedrone by reacting the α-bromo ketone intermediate with methylamine.[7]

Materials:

  • 2-Bromo-1-phenylpentan-1-one

  • Methylamine (or a salt such as methylamine hydrochloride)

  • Suitable solvent

  • Base (if using an amine salt)

  • Reaction vessel with stirring

  • Equipment for work-up and purification

Procedure:

  • 2-Bromo-1-phenylpentan-1-one is reacted with methylamine in a suitable solvent.

  • If methylamine hydrochloride is used, a base is required to liberate the free amine for the reaction.

  • The reaction mixture is stirred until the formation of pentedrone is complete.

  • The product is then isolated and purified from the reaction mixture using standard procedures.

Role of this compound

While the synthesis of cathinone derivatives predominantly starts from 1-phenylpentan-1-one, the use of its isomer, this compound, is theoretically plausible. The key difference lies in the position of the carbonyl group, which influences the acidity of the adjacent α-protons.

In 1-phenylpentan-1-one, the α-protons at the C2 position are activated by the adjacent carbonyl group, facilitating enolate formation and subsequent bromination. In this compound, there are two sets of α-protons, at the C1 (benzylic) and C3 positions. The benzylic protons at C1 are expected to be more acidic due to resonance stabilization of the resulting enolate by the phenyl ring. This difference in acidity could lead to different regioselectivity during bromination compared to 1-phenylpentan-1-one.

However, the scientific literature provides limited information on the use of this compound as a direct precursor for these specific cathinone derivatives. The synthetic routes starting from 1-phenylpentan-1-one are well-established and appear to be the preferred method.

Visualizations

Synthesis_Workflow_Cathinones cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Cathinone Derivatives A 1-Phenylpentan-1-one (Valerophenone) B 2-Bromo-1-phenylpentan-1-one A->B α-Bromination C α-PVP B->C Amination (Pyrrolidine) D Pentedrone B->D Amination (Methylamine)

Caption: General synthetic pathway for α-PVP and Pentedrone.

Experimental_Workflow_Bromination A 1. Mix 1-Phenylpentan-1-one and Sodium Bromide B 2. Add Hydrochloric Acid A->B C 3. Add Hydrogen Peroxide (dropwise) B->C D 4. Stir and Monitor by TLC C->D E 5. Work-up: - Separate layers - Wash with Na2CO3 and Brine - Dry and Concentrate D->E F Product: 2-Bromo-1-phenylpentan-1-one E->F

Caption: Workflow for the α-bromination of 1-phenylpentan-1-one.

References

Application Notes: Synthesis of Tertiary Alcohols via Grignard Reaction with 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to the electrophilic carbon of a carbonyl group.[1][2][3] The reaction of a Grignard reagent with a ketone, such as 1-phenylpentan-2-one, is a reliable method for synthesizing tertiary alcohols.[4][5] This protocol details the experimental procedure for the reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) to produce the corresponding tertiary alcohol, 2-methyl-1-phenylpentan-2-ol. These instructions are intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

The overall reaction involves the addition of a Grignard reagent to this compound, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.

Reaction of this compound with Methylmagnesium Bromide: this compound + CH₃MgBr → (intermediate alkoxide) --[H₃O⁺ workup]--> 2-Methyl-1-phenylpentan-2-ol

Experimental Protocols

This section provides a detailed methodology for the synthesis of a tertiary alcohol from this compound using a commercially available Grignard reagent.

Materials and Reagents

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution (for workup if needed)

  • Round-bottom flask (oven-dried)

  • Dropping funnel (oven-dried)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or distillation

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[6] All glassware must be scrupulously dried (oven-drying is recommended), and the reaction must be conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Diethyl ether is extremely flammable and is an anesthetic. All operations should be performed in a well-ventilated fume hood.

  • The quenching step is highly exothermic. Perform additions slowly and with efficient cooling.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Procedure

  • Apparatus Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube.[8]

    • Flush the entire apparatus with a stream of dry nitrogen or argon.

  • Reaction with Ketone:

    • In the round-bottom flask, place a solution of this compound (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.

    • Cool the flask to 0 °C using an ice-water bath to control the initial exothermic reaction.[9]

    • Measure the required volume of the commercial methylmagnesium bromide solution (typically 1.1 to 1.2 equivalents) and transfer it to the dropping funnel via syringe.[8]

    • Add the Grignard reagent dropwise to the stirred solution of the ketone at a rate that maintains a gentle reflux or keeps the internal temperature below 10 °C.[8][10]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[8] Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching the Reaction:

    • Cool the reaction mixture again in an ice-water bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[8][9] This process is exothermic and may cause bubbling. Add the quenching solution until two distinct layers form.

  • Work-up and Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether to recover any dissolved product.[1]

    • Combine all the organic layers.

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.[9]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][7]

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

    • The crude product can be purified by either vacuum distillation or column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[9]

Data Presentation

The following table provides an example of how to structure the quantitative data for this experiment. Researchers should record their specific values.

ParameterValueUnitNotes
Reactants
This compound1.62g(10.0 mmol, 1.0 eq)
Methylmagnesium Bromide (3.0 M)4.0mL(12.0 mmol, 1.2 eq)
Anhydrous Diethyl Ether50mLSolvent
Reaction Conditions
Addition Temperature0°C
Reaction TemperatureRoom Temp.°C
Reaction Time2hoursAfter addition is complete
Work-up & Purification
Quenching AgentSat. aq. NH₄Cl
Crude Product Mass1.75g
Purified Product Mass1.51gAfter column chromatography
Results
Theoretical Yield1.78g
Actual Yield 85 %

Mandatory Visualization

The following diagram illustrates the general workflow for the Grignard synthesis of a tertiary alcohol from this compound.

Grignard_Workflow prep Apparatus Setup (Oven-dried glassware, inert atmosphere) reaction Reaction Step 1. Dissolve this compound in anhydrous ether. 2. Cool to 0°C. 3. Add Grignard reagent dropwise. prep->reaction stir Stir at Room Temperature (1-2 hours) reaction->stir quench Quenching 1. Cool reaction to 0°C. 2. Slowly add saturated aq. NH4Cl. stir->quench extract Extraction & Work-up 1. Separate layers. 2. Extract aqueous layer with ether. 3. Combine organic layers and wash with brine. quench->extract dry Drying & Filtration 1. Dry organic layer with MgSO4. 2. Filter to remove drying agent. extract->dry isolate Isolation Remove solvent via rotary evaporation. dry->isolate purify Purification Purify crude product via column chromatography or vacuum distillation. isolate->purify product Final Product (Tertiary Alcohol) purify->product

Caption: Experimental workflow for the synthesis of a tertiary alcohol via Grignard reaction.

References

Application Notes and Protocols for 1-Phenylpentan-2-one in Fragrance and Flavor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpentan-2-one is an aromatic ketone with potential applications in the fragrance and flavor industries. While primarily documented for other industrial uses, its structural similarity to known fragrance and flavor compounds suggests its utility as a modifier in various formulations. These application notes provide a comprehensive overview of the sensory profile of this compound, based on inferences from structurally related molecules, and detail protocols for its evaluation and application in fragrance and flavor studies.

Sensory Profile and Characteristics

Direct sensory data for this compound is not extensively published. However, by examining structurally analogous compounds, a likely sensory profile can be inferred.

  • 1-Phenyl-2-pentanol: Possesses a mild, green, and sweet odor with a fruity green flavor profile.

  • 4-Methyl-1-phenylpentan-2-one: Described as having a woody and fruity odor.

Based on these analogs, this compound is anticipated to exhibit a nuanced profile with green, fruity, and potentially subtle woody or spicy notes. Its application is likely as a blending agent or a modifier rather than a primary character-donating ingredient.

Table 1: Predicted Sensory Characteristics of this compound
AttributePredicted DescriptorIntensity (Predicted)Comments
Odor Green, Fruity, Mildly Woody/SpicyLow to MediumPotential for adding freshness and complexity.
Flavor Green, Fruity, slightly bitterLowBest used at very low concentrations in flavor formulations.

Applications in Fragrance and Flavor Development

This compound can be explored for its utility in a variety of fragrance and flavor compositions:

  • Fragrance:

    • Green Accords: To enhance or provide a natural, leafy, or cut-grass character.

    • Fruity Compositions: To add complexity and a non-obvious fruity nuance to apple, pear, or tropical profiles.

    • Woody and Spicy Blends: To lift the top notes and introduce a fresh element.

  • Flavor:

    • Fruit Flavors: In trace amounts, to add a green, unripe nuance to fruit flavors like green apple or kiwi.

    • Herbal and Botanical Flavors: To complement and enhance green notes in mint or basil profiles.

Experimental Protocols

Fragrance Evaluation Protocol

This protocol outlines the methodology for the sensory evaluation of this compound for fragrance applications.

Objective: To determine the odor profile and intensity of this compound at various concentrations.

Materials:

  • This compound (99%+ purity)

  • Odorless solvent (e.g., Diethyl Phthalate - DEP, Ethanol)

  • Glass vials with caps

  • Perfumery smelling strips

  • Panel of trained sensory analysts (n=10)

Procedure:

  • Preparation of Dilutions: Prepare a dilution series of this compound in the chosen solvent. Suggested concentrations: 10%, 1%, 0.1%, and 0.01% (w/w).

  • Sample Presentation: Dip smelling strips into each dilution for 2 seconds, ensuring consistent absorption. Allow the solvent to evaporate for 10 seconds.

  • Sensory Evaluation: Present the smelling strips to the panelists in a randomized and blind manner. Panelists are to evaluate the odor at three time points:

    • Top Note (30 seconds): Initial impression.

    • Heart Note (5 minutes): The main character of the fragrance.

    • Base Note (30 minutes): The lingering scent.

  • Data Collection: Panelists will rate the intensity of the perceived odor on a scale of 1 (very weak) to 9 (very strong) and provide descriptive terms for the odor profile.

Data Analysis: The quantitative data on intensity will be averaged, and the qualitative descriptors will be compiled into a word cloud or frequency table to visualize the most common terms.

Table 2: Sample Data Collection Sheet for Fragrance Evaluation
Panelist IDConcentrationTime PointIntensity (1-9)Odor Descriptors
0011%30 sec6Green, sharp, slightly fruity
0011%5 min5Green, leafy, hint of wood
0011%30 min3Faintly woody and green
Flavor Evaluation Protocol

This protocol details the methodology for assessing the flavor profile of this compound.

Objective: To characterize the flavor profile and determine the detection threshold of this compound in a neutral medium.

Materials:

  • This compound (Food Grade)

  • Propylene Glycol (PG) or Ethanol (20%) as a solvent

  • Spring water or a 5% sugar solution as the base

  • Glass tasting cups

  • Panel of trained flavor assessors (n=10)

Procedure:

  • Stock Solution Preparation: Prepare a 0.1% solution of this compound in the chosen solvent.

  • Dilution Series: Create a series of dilutions in the base solution (e.g., 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm).

  • Triangle Test for Threshold Determination: Present three samples to each panelist, two of which are the blank base and one is a dilution of the flavorant. Ask the panelist to identify the odd sample. The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is the detection threshold.

  • Flavor Profile Analysis: At a concentration above the detection threshold (e.g., 1 ppm), ask panelists to describe the flavor profile using a standardized lexicon.

Data Analysis: The detection threshold is determined using statistical tables for triangle tests. The flavor descriptors are tabulated to identify the primary flavor characteristics.

Table 3: Sample Data for Flavor Profile Analysis (1 ppm)
Panelist IDFlavor DescriptorsOff-notesAftertaste
F01Green, unripe fruit, slightly chemicalSlight bitternessLingering greenness
F02Green apple peel, leafyNoneClean finish

Visualizations

Experimental Workflow for Fragrance Evaluation

Fragrance_Evaluation_Workflow prep Preparation of Dilutions (10%, 1%, 0.1%, 0.01%) dip Dip Smelling Strips prep->dip present Present Samples to Panelists (Randomized, Blind) dip->present eval Sensory Evaluation (Top, Heart, Base Notes) present->eval data Data Collection (Intensity & Descriptors) eval->data analysis Data Analysis (Averaging & Compiling) data->analysis report Final Report analysis->report

Caption: Workflow for the sensory evaluation of fragrance compounds.

Logical Relationship of Sensory Attributes

Sensory_Attributes compound This compound odor Odor Profile compound->odor flavor Flavor Profile compound->flavor green Green odor->green fruity Fruity odor->fruity woody Woody/Spicy odor->woody flavor->green flavor->fruity

Caption: Predicted sensory relationships for this compound.

Conclusion

While this compound is not a widely recognized fragrance or flavor ingredient, its chemical structure suggests potential for use as a specialty modifier. The protocols outlined in these application notes provide a framework for researchers and developers to systematically evaluate its sensory properties and explore its application in creating novel and complex fragrance and flavor formulations. Rigorous sensory testing is crucial to determine its precise characteristics and optimal use levels.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-phenylpentan-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound and related ketones include:

  • Grignard Reaction: This involves the reaction of an organometallic reagent (a Grignard reagent) with a suitable precursor. For this compound, a common route is the reaction of phenylacetyl chloride with propylmagnesium bromide. Another approach involves the reaction of benzyl cyanide with a propyl Grignard reagent.

  • Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring. For instance, benzene can be acylated with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Oxidation of the Corresponding Alcohol: The secondary alcohol, 1-phenylpentan-2-ol, can be oxidized to the desired ketone using various oxidizing agents.

Q2: I am getting a low yield in my Grignard synthesis of this compound. What are the potential causes?

A2: Low yields in Grignard reactions are a common issue and can stem from several factors:

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources, including water. Ensure all glassware is thoroughly dried, and anhydrous solvents are used.

  • Impure Magnesium: The magnesium turnings used should be fresh and clean to ensure proper reaction initiation.

  • Side Reactions: The formation of byproducts, such as biphenyl from the coupling of the Grignard reagent, can reduce the yield of the desired product.

  • Improper Reaction Temperature: The temperature should be carefully controlled throughout the reaction to minimize side reactions.

Q3: What are the common side products in the Friedel-Crafts acylation synthesis of aromatic ketones?

A3: In Friedel-Crafts acylation, several side products can form, leading to a lower yield of the desired product:

  • Polyacylation: The product ketone can be more reactive than the starting material, leading to the addition of multiple acyl groups to the aromatic ring.

  • Isomer Formation: When using substituted aromatic compounds, a mixture of ortho, meta, and para isomers can be formed.

  • Complex Formation: The ketone product can form a complex with the Lewis acid catalyst, requiring a stoichiometric amount of the catalyst and a proper workup to release the product.

Q4: How can I purify the crude this compound from my reaction mixture?

A4: The crude product can be purified using standard laboratory techniques:

  • Vacuum Distillation: This is a suitable method for separating the product from less volatile impurities.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from byproducts with different polarities.

Troubleshooting Guides

Grignard Synthesis of this compound from Phenylacetyl Chloride and Propylmagnesium Bromide
Issue Possible Cause Troubleshooting Steps
Low or no yield of this compound Presence of moisture in glassware or solvents.Oven-dry all glassware before use. Use anhydrous solvents.
Poor quality of magnesium turnings.Use fresh, high-purity magnesium turnings.
Incomplete reaction.Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature.
Formation of a significant amount of biphenyl byproduct High concentration of the Grignard reagent.Add the Grignard reagent slowly to the reaction mixture to maintain a low concentration.
High reaction temperature.Maintain the recommended temperature for the specific Grignard reaction.
Difficult workup and product isolation Formation of stable emulsions.Use a saturated aqueous solution of ammonium chloride for quenching the reaction.
Incomplete hydrolysis of the intermediate.Ensure sufficient acid is used during the workup to hydrolyze the intermediate imine.
Friedel-Crafts Acylation of Benzene with Pentanoyl Chloride
Issue Possible Cause Troubleshooting Steps
Low yield of this compound Deactivation of the Lewis acid catalyst (AlCl₃) by moisture.Use anhydrous AlCl₃ and ensure all glassware and solvents are dry.
Insufficient amount of catalyst.A stoichiometric amount of AlCl₃ is often required as it forms a complex with the product ketone.
Deactivated aromatic ring.Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings.
Formation of multiple products (polyacylation) The product is more reactive than the starting material.Use a large excess of the aromatic substrate.
High reaction temperature.Control the reaction temperature carefully.
Charring or decomposition of starting materials Reaction temperature is too high.Maintain a lower reaction temperature and add the acylating agent slowly.

Data Presentation

Synthesis Method Starting Materials Key Reagents/Catalysts Reported Yield (%) Reference
Grignard ReactionPhenylacetyl chloride, Propylmagnesium bromideCopper iodide (CuI), THF71
Friedel-Crafts AcylationBenzene, Pentanoyl ChlorideAluminum chloride (AlCl₃)Not specifically reported for this compound, but generally high for similar ketones.
Oxidation of Alcohol1-Phenylpentan-2-olPyridinium chlorochromate (PCC)Typically >85% for similar secondary alcohols.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis from phenylacetyl chloride and propylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Propyl bromide

  • Anhydrous diethyl ether or THF

  • Phenylacetyl chloride

  • Copper iodide (CuI)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of propyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should start spontaneously, evidenced by bubbling and a cloudy appearance. Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Phenylacetyl Chloride: Cool the Grignard reagent to 0°C in an ice bath. In a separate flask, prepare a solution of phenylacetyl chloride and a catalytic amount of copper iodide in anhydrous THF. Slowly add this solution to the Grignard reagent with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Aromatic Ketones via Friedel-Crafts Acylation (General Procedure)

This is a general protocol that can be adapted for the synthesis of this compound from benzene and pentanoyl chloride.

Materials:

  • Benzene (in excess)

  • Pentanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add anhydrous aluminum chloride and anhydrous DCM under an inert atmosphere. Cool the mixture in an ice bath.

  • Addition of Reactants: Slowly add pentanoyl chloride to the stirred suspension of AlCl₃. Then, add benzene dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Purification: Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings GrignardReagent Propylmagnesium Bromide Mg->GrignardReagent PropylBromide Propyl Bromide PropylBromide->GrignardReagent Solvent1 Anhydrous Ether/THF Solvent1->GrignardReagent ReactionMix Reaction Mixture GrignardReagent->ReactionMix PhenylacetylChloride Phenylacetyl Chloride PhenylacetylChloride->ReactionMix CuI CuI (catalyst) CuI->ReactionMix Quench Quench (aq. NH4Cl) ReactionMix->Quench Extraction Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed CheckMoisture Check for Moisture in Reagents/Glassware? Start->CheckMoisture DryGlassware Action: Thoroughly Dry Glassware & Use Anhydrous Solvents CheckMoisture->DryGlassware Yes CheckPurity Check Purity of Starting Materials? CheckMoisture->CheckPurity No ImprovedYield Improved Yield DryGlassware->ImprovedYield PurifyMaterials Action: Purify/Use High-Purity Reagents CheckPurity->PurifyMaterials Yes CheckTemp Review Reaction Temperature Control? CheckPurity->CheckTemp No PurifyMaterials->ImprovedYield OptimizeTemp Action: Optimize & Carefully Control Temperature CheckTemp->OptimizeTemp Yes CheckSideReactions Analyze for Side Products? CheckTemp->CheckSideReactions No OptimizeTemp->ImprovedYield ModifyConditions Action: Modify Stoichiometry or Addition Rate CheckSideReactions->ModifyConditions Yes CheckSideReactions->ImprovedYield No ModifyConditions->ImprovedYield

Caption: Troubleshooting logic for addressing low reaction yields.

identifying byproducts in the synthesis of 1-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylpentan-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize this compound. What are the most common synthetic routes?

A1: The most common laboratory syntheses for this compound and analogous ketones include:

  • Grignard Reaction: The reaction of phenylacetonitrile with a propyl Grignard reagent (e.g., propylmagnesium bromide).

  • Dakin-West Reaction (modified): The reaction of a derivative of phenylacetic acid (in place of an α-amino acid) with propanoic anhydride in the presence of a base.

  • Friedel-Crafts Acylation: The acylation of benzene with pentanoyl chloride, which typically produces 1-phenylpentan-1-one, followed by subsequent rearrangement or further synthetic steps. Direct synthesis of this compound via this method is less common.

Q2: My synthesis of this compound has a low yield. What are the general causes?

A2: Low yields can stem from several factors, many of which are common to all synthetic routes:

  • Purity of Reagents and Solvents: Moisture and other impurities can quench reagents, particularly in Grignard reactions. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: Each synthetic route has an optimal temperature range. Deviations can lead to increased byproduct formation or incomplete reactions.

  • Reaction Time: Insufficient reaction time will result in a low conversion of starting materials, while excessively long reaction times can lead to product degradation or the formation of more byproducts.

  • Stoichiometry of Reagents: Incorrect molar ratios of reactants and catalysts can significantly impact the reaction outcome.

Q3: I am observing unexpected peaks in my GC-MS analysis after the synthesis of this compound. What could they be?

A3: Unexpected peaks are likely due to the formation of byproducts. The identity of these byproducts is highly dependent on the synthetic route used. Please refer to the troubleshooting guides below for byproducts specific to each synthetic pathway. Common culprits include unreacted starting materials, intermediates, and products of side reactions such as self-condensation or dimerization.

Q4: How can I best purify my crude this compound?

A4: The most common method for purifying this compound is fractional distillation under reduced pressure.[1][2] This technique is effective for separating the desired product from less volatile byproducts and non-volatile materials. For smaller-scale reactions or to remove byproducts with very similar boiling points, column chromatography on silica gel may be more appropriate.

Troubleshooting Guides

Route 1: Grignard Reaction with Phenylacetonitrile

This route involves the reaction of phenylacetonitrile with a propyl Grignard reagent, followed by acidic hydrolysis of the intermediate imine.

Potential Problems, Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield of this compound 1. Inactive Grignard reagent due to moisture. 2. Low reactivity of the nitrile.1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. 2. Consider using a copper(I) salt as a catalyst to enhance the addition of the Grignard reagent to the nitrile.[3]
Presence of a significant amount of 1-phenyl-2-pentanol Over-reduction of the ketone product by excess Grignard reagent.This is less common in nitrile additions but can occur. Ensure slow, controlled addition of the Grignard reagent and maintain a low reaction temperature.
Formation of biphenyl or other coupling products Homocoupling of the Grignard reagent.Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the halide.
Unreacted phenylacetonitrile remains Incomplete reaction.Increase the reaction time or consider a slight excess of the Grignard reagent.

Table 1: Common Byproducts in the Grignard Synthesis of this compound

ByproductStructureReason for FormationIdentification
1-Phenyl-2-pentanolC₁₁H₁₆OReduction of the ketone product by the Grignard reagent.GC-MS, ¹H NMR[4]
BiphenylC₁₂H₁₀Dimerization of the Grignard reagent.GC-MS
Unreacted PhenylacetonitrileC₈H₇NIncomplete reaction.GC-MS, ¹H NMR
Route 2: Dakin-West Reaction (from Phenylacetic Acid and Propanoic Anhydride)

This method involves the reaction of phenylacetic acid with propanoic anhydride, often in the presence of a base like pyridine or sodium acetate, to form this compound.

Potential Problems, Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of desired ketone 1. Insufficient heating. 2. Incorrect ratio of anhydride to acid. 3. Formation of numerous byproducts.1. Ensure the reaction is heated to the appropriate temperature (often >140°C) to drive the reaction and decarboxylation. 2. A molar excess of the anhydride is typically required. 3. Optimize reaction conditions (temperature, time, and catalyst) to minimize side reactions.
Formation of a complex mixture of byproducts Self-condensation of the starting materials or product under basic/high-temperature conditions.Use a milder base or catalyst if possible. Control the reaction temperature carefully. Consider using a less concentrated solution to disfavor intermolecular reactions.
Presence of high molecular weight compounds Aldol-type condensation of the product with itself or with starting materials.Lower the reaction temperature and consider a shorter reaction time.

Table 2: Potential Byproducts in the Dakin-West Synthesis of this compound

ByproductStructureReason for FormationIdentification
Dibenzyl ketoneC₁₅H₁₄OSelf-condensation of phenylacetic acid.GC-MS
1,3-DiphenylacetoneC₁₅H₁₄OReaction of phenylacetic acid with this compound.GC-MS
Aldol condensation productsVariousSelf-condensation of this compound.GC-MS, NMR
Unreacted Phenylacetic AcidC₈H₈O₂Incomplete reaction.GC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of ketones from nitriles and Grignard reagents.[3][5]

Materials:

  • Magnesium turnings

  • Propyl bromide

  • Anhydrous diethyl ether

  • Iodine (crystal, as initiator)

  • Phenylacetonitrile

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine and a few mL of anhydrous diethyl ether. In the dropping funnel, place a solution of propyl bromide (1.1 eq) in anhydrous diethyl ether. Add a small portion of the propyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once the reaction begins, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30 minutes.

  • Reaction with Phenylacetonitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of phenylacetonitrile (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: General GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable.

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a small plug of silica gel or a syringe filter to remove any non-volatile material.

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 162 and characteristic fragments.[6]

  • Compare the mass spectra of other peaks to a library (e.g., NIST) to tentatively identify byproducts.

Visualizations

Synthesis_Pathways cluster_grignard Grignard Synthesis cluster_dakin_west Dakin-West Type Synthesis Phenylacetonitrile Phenylacetonitrile Imine Intermediate Imine Intermediate Phenylacetonitrile->Imine Intermediate + Propyl MgBr Propyl MgBr Propyl MgBr Propyl MgBr->Imine Intermediate This compound This compound Imine Intermediate->this compound H3O+ Phenylacetic Acid Phenylacetic Acid Azlactone Intermediate Azlactone Intermediate Phenylacetic Acid->Azlactone Intermediate + Propanoic Anhydride Propanoic Anhydride Propanoic Anhydride Propanoic Anhydride->Azlactone Intermediate Keto-amide Keto-amide Azlactone Intermediate->Keto-amide Rearrangement 1-Phenylpentan-2-one_dw This compound Keto-amide->1-Phenylpentan-2-one_dw Decarboxylation

Caption: Common synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Pure purify Purify Starting Materials check_purity->purify Impure analyze_byproducts Identify Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts Suboptimal end_good Successful Synthesis check_conditions->end_good Optimal optimize Optimize Reaction Conditions analyze_byproducts->optimize optimize->end_good purify->check_conditions

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-phenylpentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from the potential for several impurities to form during its synthesis. These can include structurally similar isomers, starting materials, and byproducts from side reactions. The relatively high boiling point of this compound also necessitates vacuum distillation to prevent thermal decomposition.

Q2: What are the most common impurities I might encounter?

A2: The impurities largely depend on the synthetic route used.

  • Friedel-Crafts Acylation: Unreacted benzene or valeryl chloride, polyacylated products, and isomers such as 1-phenylpentan-1-one may be present.

  • Grignard Reaction: Biphenyl (from the coupling of the Grignard reagent), unreacted starting materials, and the tertiary alcohol resulting from a second Grignard addition to the ketone product are common.[1]

  • General Impurities: Self-condensation products from aldol reactions can also occur, especially under basic or acidic conditions.[2]

Q3: Which purification method is best for this compound?

A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Vacuum Distillation: This is a good first step for removing non-volatile impurities and for large-scale purification.

  • Flash Column Chromatography: This is highly effective for removing structurally similar impurities and for achieving high purity on a small to medium scale.

  • Preparative HPLC: This method is best for achieving the highest purity, especially for final polishing of the compound, but it is generally used for smaller quantities.[3][4]

Q4: How can I monitor the purity of my this compound sample?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.

Q5: What are the key physical properties of this compound to consider during purification?

A5: Key physical properties are summarized in the table below. The boiling point is particularly important for purification by distillation.

PropertyValue
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol [5]
Boiling Point 225 °C at 760 mmHg[6][7]
Density 0.96 g/cm³[6][8]
Refractive Index 1.5[6]
Solubility Sparingly soluble in chloroform and methanol.[6]

Troubleshooting Guides

Problem 1: Low Purity After Vacuum Distillation
  • Symptom: Your distilled this compound is still contaminated with impurities, as indicated by TLC or GC-MS.

  • Possible Cause 1: The boiling points of the impurities are too close to that of this compound for effective separation by simple vacuum distillation.

  • Solution:

    • Fractional Vacuum Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.[9] Common packing materials include Raschig rings, Berl saddles, or structured packing made of stainless steel or ceramic.[10][11][12]

    • Optimize Distillation Parameters: Carefully control the vacuum pressure and heating rate to ensure a slow and steady distillation. A lower pressure will decrease the boiling point and can sometimes improve separation.

  • Possible Cause 2: Thermal decomposition of the product is occurring at the distillation temperature, leading to new impurities.

  • Solution:

    • Lower the Distillation Temperature: Use a higher vacuum to lower the boiling point of this compound.

    • Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.

Problem 2: Poor Separation During Flash Column Chromatography
  • Symptom: Impurities are co-eluting with this compound during column chromatography.

  • Possible Cause 1: The chosen solvent system (mobile phase) is not providing adequate separation.

  • Solution:

    • Optimize the Solvent System: Use TLC to screen different solvent systems. A good starting point for aromatic ketones is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[13] Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with similar polarities.

  • Possible Cause 2: The column is overloaded with the crude sample.

  • Solution:

    • Reduce the Sample Load: Use a larger column or reduce the amount of crude material applied to the column. A general rule of thumb is to use a silica gel to crude product weight ratio of 30-50:1 for good separation.[14]

Problem 3: Product Loss During Purification
  • Symptom: The final yield of purified this compound is significantly lower than expected.

  • Possible Cause 1: The compound is partially degrading during distillation or chromatography.

  • Solution:

    • Milder Purification Conditions: As mentioned, use a higher vacuum for distillation. For chromatography, ensure the silica gel is neutral if your compound is sensitive to acid.

  • Possible Cause 2: Incomplete extraction or multiple transfers are leading to mechanical losses.

  • Solution:

    • Optimize Workup Procedure: Ensure complete extraction from the reaction mixture. Minimize the number of transfers between flasks.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for the initial purification of crude this compound, especially on a larger scale.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head or a fractionating column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Use a heating mantle with a magnetic stirrer to heat the distillation flask.

  • Procedure:

    • Place the crude this compound in the round-bottom flask with a magnetic stir bar.

    • Connect the flask to the distillation apparatus and ensure all joints are properly sealed.

    • Begin stirring and slowly apply vacuum. A pressure of 1-10 mmHg is a good starting point.

    • Once the desired vacuum is reached, begin to gently heat the flask.

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature approaches the expected boiling point of this compound at the applied pressure, change the receiving flask.

    • Collect the main fraction over a narrow temperature range.

    • Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for obtaining high-purity this compound on a laboratory scale.

  • Preparation:

    • Select a Solvent System: Use TLC to determine an appropriate mobile phase. A common system for aromatic ketones is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.[13]

    • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity solvent and pack it into a chromatography column.[15]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the mobile phase, applying gentle pressure with air or nitrogen.

    • Collect fractions in test tubes and monitor the elution by TLC.

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Preparative HPLC

This protocol is for achieving the highest purity of this compound, typically for analytical standards or late-stage drug development.

  • Method Development:

    • Develop an analytical HPLC method first on a smaller column to determine the optimal mobile phase and stationary phase for separation. A reverse-phase C18 or a phenyl column is often a good choice for aromatic compounds.[16][17] A mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a common starting point.[16][18]

  • Scale-Up:

    • Once an effective analytical method is established, scale it up to a preparative column with the same stationary phase.

    • Increase the flow rate and injection volume proportionally to the increase in column diameter.[4]

  • Procedure:

    • Dissolve the partially purified this compound in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent to obtain the highly purified product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldScalePrimary Application
Vacuum Distillation 85-95%70-90%Grams to KilogramsInitial purification, removal of non-volatile impurities.
Flash Chromatography >98%60-85%Milligrams to GramsRemoval of structurally similar impurities.
Preparative HPLC >99.5%50-80%Milligrams to GramsFinal polishing, achieving highest purity.[3]

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Large Scale / Initial Cleanup Chromatography Flash Column Chromatography Crude->Chromatography Small to Medium Scale Distillation->Chromatography Further Purification Pure_Product Pure this compound Distillation->Pure_Product If Sufficiently Pure Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC High Purity Needed Chromatography->Pure_Product If Sufficiently Pure Prep_HPLC->Pure_Product

Caption: Workflow for selecting the appropriate purification method for this compound.

Troubleshooting_Distillation Start Low Purity After Distillation Impurity_BP Close Boiling Impurities? Start->Impurity_BP Decomposition Thermal Decomposition? Impurity_BP->Decomposition No Fractional Use Fractional Distillation Impurity_BP->Fractional Yes Lower_P Lower Distillation Pressure Decomposition->Lower_P Yes End Improved Purity Decomposition->End No Fractional->End Short_Path Use Short-Path Distillation Lower_P->Short_Path Short_Path->End

Caption: Troubleshooting guide for low purity after vacuum distillation.

TLC_Visualization TLC_Plate Developed TLC Plate UV_Lamp UV Lamp (254 nm) TLC_Plate->UV_Lamp Aromatic Aromatic/Conjugated Impurities Visible UV_Lamp->Aromatic Non_Aromatic Non-UV Active Impurities Present? Aromatic->Non_Aromatic Stain Chemical Staining Non_Aromatic->Stain Yes Visible_Spots All Impurities Visualized Non_Aromatic->Visible_Spots No Iodine Iodine Chamber Stain->Iodine General DNPH 2,4-Dinitrophenylhydrazine Stain Stain->DNPH Ketones/Aldehydes Iodine->Visible_Spots DNPH->Visible_Spots

Caption: Logical workflow for the visualization of impurities on a TLC plate.[6][19][20]

References

degradation pathways of 1-phenylpentan-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenylpentan-2-one, focusing on its degradation pathways under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: Under acidic conditions, particularly with heat, this compound is susceptible to self-condensation via an acid-catalyzed aldol condensation mechanism. This reaction involves the formation of a new carbon-carbon bond between two molecules of the ketone, leading to a larger dimeric impurity.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The initial product is a β-hydroxy ketone (aldol addition product). This intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable α,β-unsaturated ketone, which is the principal degradation product observed.

Q3: Besides acid-catalyzed condensation, are there other degradation pathways to consider?

A3: While aldol condensation is the primary pathway under acidic stress, other potential issues can arise during storage or analysis. For instance, long-term exposure to air can lead to oxidation, forming impurities like benzaldehyde and benzoic acid. It is also possible for the aldol condensation product to undergo further reactions or polymerization under harsh conditions, leading to a complex impurity profile.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products, including the larger aldol condensation product and smaller oxidative impurities. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a common starting point.

Q5: What does it mean if I observe a decrease in the main peak area in my chromatogram but no significant new peaks appear?

A5: This phenomenon, known as poor mass balance, can occur for several reasons. The degradation products may not have a chromophore and are thus invisible to a UV detector. Alternatively, the degradants, such as high molecular weight polymers, may precipitate out of the solution or be too strongly retained on the HPLC column to elute. Using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV can help detect non-UV active compounds.

Troubleshooting Guides

Issue EncounteredPotential CauseRecommended Action
Appearance of a new, later-eluting peak in HPLC analysis after acid treatment. Formation of a dimeric aldol condensation product, which is larger and often more non-polar than the parent compound.Confirm the identity of the new peak using LC-MS. The molecular weight should correspond to two molecules of this compound minus one molecule of water (C₂₂H₂₆O).
Inconsistent degradation rates between experiments. The rate of aldol condensation is sensitive to both acid concentration and temperature. Minor variations can lead to significant differences.Ensure precise control over acid concentration, reaction temperature, and reaction time. Use a calibrated thermostat-controlled heating block or water bath.
Precipitate forms in the reaction mixture upon cooling. The aldol condensation product may have lower solubility in the reaction solvent compared to the starting material.After the reaction, dilute an aliquot of the mixture with a compatible solvent (e.g., acetonitrile or methanol) before HPLC analysis to ensure all components remain dissolved.
Observation of small, early-eluting peaks corresponding to benzaldehyde or benzoic acid. This indicates oxidative degradation, likely due to the presence of oxygen, rather than acid hydrolysis. This can be exacerbated by heat.Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure solvents are de-gassed.
The retro-aldol reaction is suspected, complicating kinetic analysis. The aldol reaction is reversible. The β-hydroxy ketone intermediate can revert to the starting materials.[1][2][3]The dehydration step to the α,β-unsaturated ketone is generally irreversible and drives the reaction forward. If analyzing the initial phase, lower temperatures may favor the accumulation of the aldol adduct.

Degradation Pathway Visualization

The primary degradation pathway for this compound under acidic conditions is an aldol condensation. The mechanism proceeds in three main stages: enol formation, nucleophilic attack, and dehydration.

G cluster_0 Stage 1: Acid-Catalyzed Enol Formation cluster_1 Stage 2: Nucleophilic Attack cluster_2 Stage 3: Dehydration Ketone This compound ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ Enol_n Enol (Nucleophile) AldolAdduct_p Protonated Aldol Adduct Enol_n->AldolAdduct_p + Protonated Ketone ProtonatedKetone_e Protonated Ketone (Electrophile) AldolAdduct_p_de Protonated Aldol Adduct AldolAdduct β-Hydroxy Ketone (Aldol Adduct) FinalProduct α,β-Unsaturated Ketone (Final Product) AldolAdduct->FinalProduct + H⁺, - H₂O AldolAdduct_p_de->AldolAdduct - H⁺ Ketone_e This compound Ketone_e->ProtonatedKetone_e + H⁺

Acid-catalyzed aldol condensation pathway of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study on this compound to investigate its stability under acidic conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.

  • Stress Condition Setup:

    • Transfer 5 mL of the stock solution into a clean, labeled reaction vial.

    • Add 5 mL of 0.2 M HCl to the vial to achieve a final acid concentration of 0.1 M HCl.

    • Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of purified water.

  • Incubation: Place the reaction and control vials in a temperature-controlled oven or water bath set at 60°C. Protect the vials from light to prevent photodegradation.

  • Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation:

    • Immediately neutralize the acidic samples by adding an equivalent amount of a suitable base (e.g., 100 µL of 0.1 M NaOH).

    • Dilute the neutralized sample and the control sample to a suitable analytical concentration (e.g., 100 µg/mL) with the mobile phase used for HPLC analysis.

  • Analysis: Analyze all prepared samples using a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Experimental Workflow and Data Presentation

A typical workflow for a degradation study involves sample preparation, stress application, and analysis, followed by data interpretation.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_stress Prepare Stress Sample (0.1 M HCl) prep_stock->prep_stress prep_control Prepare Control Sample (Water) prep_stock->prep_control incubate Incubate at 60°C prep_stress->incubate prep_control->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize & Dilute sample->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Peak ID hplc->lcms data Quantify Degradation hplc->data

References

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 1-phenylpentan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites for alkylation on this compound?

A1: this compound is an unsymmetrical ketone with two distinct sets of acidic α-protons, making two different enolates possible.

  • C1 (Benzylic Protons): These protons are adjacent to both the carbonyl group and the phenyl ring. The resulting enolate is stabilized by resonance with the phenyl group, making these protons significantly more acidic. Deprotonation at this site leads to the more substituted and thermodynamically more stable enolate.[1]

  • C3 (Methylene Protons): These protons are adjacent to the carbonyl group and an ethyl group. Deprotonation at this site leads to the less substituted and kinetically favored enolate.

Q2: How can I control the regioselectivity of the alkylation to favor either the C1 or C3 position?

A2: The regioselectivity of the alkylation is primarily controlled by the choice of base and reaction conditions, which determine whether the reaction proceeds under kinetic or thermodynamic control.

  • Kinetic Control (Favors C3-alkylation): To favor alkylation at the less hindered C3 position, conditions should be chosen that lead to the rapid, irreversible formation of the less stable enolate. This is typically achieved by using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF).[2][3][4][5][6][7]

  • Thermodynamic Control (Favors C1-alkylation): To favor alkylation at the more substituted C1 (benzylic) position, conditions should allow for equilibration to the more stable enolate. This is achieved using a weaker, non-hindered base (e.g., sodium hydride (NaH), sodium ethoxide) at room temperature or higher.[1][2][4] However, due to the significantly higher acidity of the benzylic protons, there is a strong preference for the C1 enolate even under some kinetic conditions.[1]

Q3: What are the most common side reactions in the alkylation of this compound, and how can they be minimized?

A3: The most common side reactions include:

  • Polyalkylation: The mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent. This is more likely to occur when using weaker bases that don't fully deprotonate the starting ketone, leading to a mixture of starting material, enolate, and product. Using a strong base like LDA to ensure complete and irreversible enolate formation before adding the alkylating agent can minimize polyalkylation.[8][9]

  • O-alkylation: The enolate is an ambident nucleophile, meaning it can react on either the carbon or the oxygen atom. While C-alkylation is generally favored, O-alkylation can become a significant side reaction, especially with "harder" electrophiles like alkyl sulfates and in polar aprotic solvents like DMF or DMSO. Using "softer" electrophiles like alkyl iodides and less polar solvents like THF can favor C-alkylation.

  • Elimination: If using secondary or tertiary alkyl halides as alkylating agents, the enolate can act as a base, leading to an E2 elimination reaction instead of the desired SN2 alkylation. It is best to use primary or benzylic/allylic halides.[6][7]

  • Aldol Condensation: If the enolate is not completely formed, it can react with the remaining ketone starting material. This is more of an issue with weaker bases.

Data Presentation

Disclaimer: Specific, comparative experimental yield data for the alkylation of this compound under varied conditions was not available in the searched literature. The following tables are illustrative examples based on established principles of kinetic and thermodynamic control for unsymmetrical ketones.

Table 1: Expected Regioselectivity in the Methylation of this compound

BaseSolventTemperature (°C)Major ProductExpected Predominant Isomer
LDATHF-78Kinetic1-Phenyl-3-methylpentan-2-one
NaHTHF25Thermodynamic1-Phenyl-1-methylpentan-2-one
NaOEtEtOH25Thermodynamic1-Phenyl-1-methylpentan-2-one

Table 2: Influence of Alkylating Agent on Reaction Success (Kinetic Conditions)

Alkylating AgentExpected OutcomeRationale
Methyl IodideHigh YieldPrimary halide, good SN2 substrate.
Ethyl BromideGood YieldPrimary halide, good SN2 substrate.
Isopropyl IodideLow Yield/EliminationSecondary halide, prone to E2 elimination.
tert-Butyl BromidePrimarily EliminationTertiary halide, will undergo E2 elimination.

Experimental Protocols

Protocol 1: Kinetic Alkylation of this compound (C3-Alkylation)

This protocol is designed to favor the formation of the less substituted (kinetic) enolate and subsequent alkylation at the C3 position.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired C3-alkylated product.

Protocol 2: Thermodynamic Alkylation of this compound (C1-Alkylation)

This protocol is designed to favor the formation of the more substituted (thermodynamic) enolate and subsequent alkylation at the C1 (benzylic) position.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard workup and purification reagents

Procedure:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF.

  • Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension at room temperature. The mixture may be gently heated to reflux to ensure complete deprotonation and equilibration to the thermodynamic enolate. Monitor for the cessation of hydrogen gas evolution.

  • Alkylation: Cool the reaction mixture to room temperature and add the alkyl halide (1.1 equivalents) dropwise. Stir at room temperature for several hours or until TLC analysis indicates the reaction is complete.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

  • Workup: Perform an aqueous workup as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired C1-alkylated product.

Mandatory Visualizations

experimental_workflow cluster_kinetic Kinetic Alkylation (C3-Alkylation) cluster_thermodynamic Thermodynamic Alkylation (C1-Alkylation) k_start This compound k_base LDA, THF, -78°C k_start->k_base 1. k_enolate Kinetic Enolate Formation (Less Substituted) k_base->k_enolate k_alkyl Add Alkyl Halide (R-X) at -78°C k_enolate->k_alkyl 2. k_product 1-Phenyl-3-alkylpentan-2-one k_alkyl->k_product t_start This compound t_base NaH, THF, RT or Reflux t_start->t_base 1. t_enolate Thermodynamic Enolate Formation (More Substituted, Benzylic) t_base->t_enolate t_alkyl Add Alkyl Halide (R-X) at RT t_enolate->t_alkyl 2. t_product 1-Phenyl-1-alkylpentan-2-one t_alkyl->t_product

Caption: Workflow for regioselective alkylation of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction cause1 Poor Enolate Formation start->cause1 cause2 Inactive Alkylating Agent start->cause2 cause3 Side Reactions Dominating start->cause3 sol1a Use stronger base (e.g., LDA) cause1->sol1a Weak base? sol1b Ensure anhydrous conditions cause1->sol1b Wet solvent/reagents? sol1c Check base quality/titer cause1->sol1c Old base? sol2a Use a more reactive halide (I > Br > Cl) cause2->sol2a Reaction sluggish? sol2b Use a fresh bottle of alkylating agent cause2->sol2b Reagent old? sol3a Check for polyalkylation (use 1 eq. base) cause3->sol3a Multiple spots on TLC? sol3b Check for elimination (use 1° halide) cause3->sol3b Using 2°/3° halide? sol3c Minimize O-alkylation (use THF, not DMSO) cause3->sol3c O-alkylated product observed?

Caption: Troubleshooting guide for alkylation of this compound.

References

Technical Support Center: HPLC Analysis of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1-phenylpentan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic issue characterized by an asymmetrical peak with a trailing edge that extends more than the leading edge. This can compromise the accuracy of integration and reduce resolution. This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Is your peak for this compound exhibiting tailing?

This is a common issue that can often be resolved by systematically evaluating and optimizing your HPLC method. As this compound is a neutral compound, the primary cause of peak tailing is often secondary interactions with the stationary phase.

Follow this troubleshooting workflow to identify and resolve the issue:

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Evaluate the Column cluster_2 Step 2: Optimize Mobile Phase cluster_3 Step 3: Check System & Sample cluster_4 Resolution start start node_column_choice Is an end-capped C18 column in use? start->node_column_choice node_column_age Is the column old or contaminated? node_column_choice->node_column_age Yes action_replace_column Action: Replace with a new, end-capped C18 column. node_column_choice->action_replace_column No action_flush_column Action: Flush the column with a strong solvent (e.g., 100% Acetonitrile). node_column_age->action_flush_column Yes node_ph Is the mobile phase acidified? node_column_age->node_ph No end Peak Tailing Resolved action_replace_column->end action_flush_column->node_ph action_acidify Action: Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). node_ph->action_acidify No node_buffer Is a buffer being used? node_ph->node_buffer Yes action_acidify->node_buffer action_add_buffer Action: Introduce a buffer (e.g., phosphate buffer) at a suitable concentration. node_buffer->action_add_buffer No node_overload Is the sample concentration too high? node_buffer->node_overload Yes action_add_buffer->node_overload action_dilute Action: Dilute the sample or reduce the injection volume. node_overload->action_dilute Yes node_dead_volume Check for extra-column volume (long tubing, improper fittings). node_overload->node_dead_volume No action_dilute->node_dead_volume node_dead_volume->end

Caption: Troubleshooting workflow for resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in HPLC?

A1: Since this compound is a neutral compound, the most common causes of peak tailing are related to secondary interactions with the stationary phase and issues with the HPLC system itself. These include:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the polar ketone group of the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These interactions can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailing peak.

  • Column Degradation: An old or contaminated column can have active sites that contribute to peak tailing.

  • Extra-Column Volume: Excessive tubing length or improperly fitted connections can cause band broadening and peak tailing.

  • Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.

Q2: How does the choice of HPLC column affect peak shape for this compound?

A2: The choice of column is critical. For neutral compounds like this compound, a high-quality, end-capped C18 column is recommended. End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, non-polar group, effectively shielding them from interacting with the analyte.[1] Using a non-end-capped column will likely result in significant peak tailing due to the exposed silanol groups.

Column TypeSuitability for this compound AnalysisRationale
End-capped C18 Highly Recommended Minimizes secondary silanol interactions, leading to improved peak symmetry.[1]
Non-end-capped C18 Not Recommended Exposed silanol groups will likely cause significant peak tailing.
Polar-Embedded Columns Suitable Alternative Can provide alternative selectivity and good peak shape for polar compounds.

Q3: What is the role of mobile phase pH in controlling peak tailing for a neutral compound like this compound?

A3: While this compound itself is not ionizable, the mobile phase pH plays a crucial role in controlling the ionization state of the residual silanol groups on the silica-based stationary phase. Silanol groups are acidic and can become deprotonated (negatively charged) at higher pH values. By maintaining a low mobile phase pH (typically between 2.5 and 4.0), the silanol groups remain protonated and are less likely to interact with the polar ketone group of the analyte. A common approach is to add a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase.[2]

Q4: Can the choice of organic solvent in the mobile phase impact peak tailing?

A4: Yes, the organic solvent can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred as it typically provides better peak shapes and lower viscosity. Methanol, being a protic solvent, can sometimes engage in hydrogen bonding with the stationary phase and may lead to different selectivity and potentially broader peaks for some compounds.

Q5: How can I determine if column overload is the cause of my peak tailing?

A5: To check for column overload, you can perform a simple experiment:

  • Inject your standard solution of this compound and record the chromatogram.

  • Prepare a dilution of your standard (e.g., 1:10) and inject it under the same conditions.

  • If the peak shape improves significantly (i.e., the tailing is reduced) with the diluted sample, then column overload is a likely contributor to the issue.

Experimental Protocols

Protocol 1: General HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column End-capped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Protocol 2: Column Flushing Procedure to Address Contamination

If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help restore performance.

Workflow for Column Flushing:

G cluster_0 Start cluster_1 Flushing Sequence cluster_2 Finish start Disconnect Column from Detector flush_water Flush with 100% Water (20 column volumes) start->flush_water flush_ipa Flush with Isopropanol (20 column volumes) flush_water->flush_ipa flush_hexane Flush with Hexane (for non-polar contaminants, 20 column volumes) flush_ipa->flush_hexane flush_ipa2 Flush with Isopropanol (20 column volumes) flush_hexane->flush_ipa2 flush_mobile_phase Equilibrate with Mobile Phase (until baseline is stable) flush_ipa2->flush_mobile_phase end Reconnect Column and Test flush_mobile_phase->end

Caption: Column flushing and equilibration workflow.

Important Considerations:

  • Always consult the column manufacturer's guidelines for recommended operating conditions and flushing solvents.

  • Ensure that the flushing solvents are miscible with each other to avoid precipitation within the column.

  • When switching between immiscible solvents (e.g., hexane and water), an intermediate solvent like isopropanol is necessary.

References

preventing side reactions in the synthesis of 1-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-phenylpentan-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Synthesis Route 1: Grignard Reaction of Benzylmagnesium Chloride with Propionitrile

Q1: My Grignard reaction is resulting in a low yield of this compound.

Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Grignard Reagent Formation Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use high-quality magnesium turnings and an appropriate solvent like anhydrous diethyl ether. A small crystal of iodine can be used to initiate the reaction.
Quenching of Grignard Reagent The Grignard reagent is a strong base and will react with any protic sources. Ensure all reactants and solvents are anhydrous. Avoid exposure to atmospheric moisture.
Side Reaction with Propionitrile The alpha-protons of propionitrile are acidic and can be deprotonated by the Grignard reagent, leading to the formation of toluene and dimeric side products. To minimize this, add the propionitrile solution slowly to the Grignard reagent at a low temperature (e.g., 0°C).
Formation of 1,2-Diphenylethane (Bibenzyl) This byproduct can form from the coupling of the benzylmagnesium chloride. This is more likely to occur if the reaction temperature during Grignard formation is too high. Maintain a gentle reflux during the formation of the Grignard reagent.

Q2: I am observing a significant amount of a non-polar byproduct in my crude product.

This is likely 1,2-diphenylethane (bibenzyl), a common byproduct in reactions involving benzylmagnesium halides. To minimize its formation, ensure a controlled temperature during the Grignard reagent preparation and consider using a co-solvent like toluene which can sometimes improve the yield of the desired ketone.[1]

Synthesis Route 2: Friedel-Crafts Acylation of n-Propylbenzene with Acetyl Chloride

Q1: My Friedel-Crafts acylation is producing a mixture of isomers.

Potential Causes & Solutions:

Potential CauseRecommended Action
Isomerization of the Acylium Ion While less common than in Friedel-Crafts alkylation, some rearrangement can occur. Ensure the use of a suitable Lewis acid catalyst (e.g., AlCl₃) and maintain a controlled reaction temperature.
Ortho and Para Isomer Formation The propyl group is an ortho-, para-director. The major product is expected to be the para-substituted isomer (4-(n-propyl)acetophenone), with the ortho-isomer as a minor byproduct due to steric hindrance.[1] To maximize the yield of the desired isomer, careful control of reaction temperature and slow addition of the acylating agent is crucial.
Polyacylation The acetyl group is deactivating, which generally prevents further acylation of the product. However, if the reaction conditions are too harsh (e.g., high temperature, excess catalyst), some diacylation may occur. Use stoichiometric amounts of the Lewis acid and maintain a moderate reaction temperature.

Q2: The reaction is sluggish or does not proceed to completion.

Ensure the Lewis acid catalyst (e.g., AlCl₃) is of high purity and anhydrous, as moisture will deactivate it. All glassware should be thoroughly dried before use. The aromatic ring should not possess any strongly deactivating substituents.

Synthesis Route 3: Ketonization of Phenylacetic Acid and Propionic Acid

Q1: The ketonization reaction is giving a low yield and a complex mixture of products.

Potential Causes & Solutions:

Potential CauseRecommended Action
Sub-optimal Catalyst The choice of catalyst is critical for this reaction. Metal oxides like zirconia (ZrO₂) and ceria (CeO₂) are often effective. The catalyst's surface area and acid-base properties can significantly impact the reaction outcome.
High Reaction Temperature While high temperatures are required, excessive heat can lead to side reactions such as cracking and coking. Optimize the reaction temperature to balance conversion and selectivity.
Side Reactions Ketonization can be accompanied by side reactions like the self-ketonization of each carboxylic acid to form dibenzyl ketone and 3-pentanone, respectively. Other potential side reactions include isomerization and alkylation. Adjusting the molar ratio of the two acids can help to favor the desired cross-ketonization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a research setting?

The Grignard reaction between benzylmagnesium chloride and propionitrile is a frequently employed method due to the ready availability of the starting materials and the well-established nature of the reaction.

Q2: How can I purify crude this compound?

The most common methods for purification are vacuum distillation and column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of the impurities.

Q3: What are the main safety precautions to consider during the synthesis of this compound?

  • Grignard Reaction: This reaction is highly exothermic and moisture-sensitive. Anhydrous conditions are essential. Diethyl ether is highly flammable.

  • Friedel-Crafts Acylation: Lewis acids like aluminum chloride are corrosive and react violently with water. The reaction often produces corrosive HCl gas.

  • Ketonization: This reaction is typically carried out at high temperatures and may require specialized equipment.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the different synthetic routes to this compound. Please note that yields are highly dependent on specific experimental conditions and optimization.

Synthesis RouteKey ReagentsTypical SolventReaction TemperatureTypical YieldKey Byproducts
Grignard Reaction Benzylmagnesium chloride, PropionitrileDiethyl ether, Toluene0°C to refluxModerate to Good1,2-Diphenylethane, Toluene, Dimeric products
Friedel-Crafts Acylation n-Propylbenzene, Acetyl chloride, AlCl₃Dichloromethane0°C to room temp.Good to ExcellentOrtho-isomer, Polyacylated products
Ketonization Phenylacetic acid, Propionic acid, Metal oxide catalystNone (gas phase) or high-boiling solvent300-450°CVariableDibenzyl ketone, 3-Pentanone, Isomerized products

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure and may require optimization.

1. Preparation of Benzylmagnesium Chloride:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine and cover the magnesium with anhydrous diethyl ether.

  • Slowly add a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a change in color.

  • Once the reaction starts, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Propionitrile:

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Slowly add a solution of propionitrile (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathways cluster_grignard Grignard Reaction cluster_friedel_crafts Friedel-Crafts Acylation cluster_ketonization Ketonization Benzyl Chloride Benzyl Chloride Benzylmagnesium Chloride Benzylmagnesium Chloride Benzyl Chloride->Benzylmagnesium Chloride + Mg Mg Mg Propionitrile Propionitrile 1-Phenylpentan-2-one_G This compound Benzylmagnesium Chloride->1-Phenylpentan-2-one_G + Propionitrile + H3O+ workup n-Propylbenzene n-Propylbenzene 1-Phenylpentan-2-one_FC This compound n-Propylbenzene->1-Phenylpentan-2-one_FC + Acetyl Chloride Acetyl Chloride Acetyl Chloride AlCl3 AlCl3 AlCl3->1-Phenylpentan-2-one_FC Catalyst Phenylacetic Acid Phenylacetic Acid 1-Phenylpentan-2-one_K This compound Phenylacetic Acid->1-Phenylpentan-2-one_K + Propionic Acid (Heat) Propionic Acid Propionic Acid Catalyst Catalyst Catalyst->1-Phenylpentan-2-one_K

Caption: Synthetic pathways to this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Synthesis Check Anhydrous Are all reagents and solvents anhydrous? Start->Check Anhydrous Check Temp Was the reaction temperature controlled? Check Anhydrous->Check Temp Yes Low Yield Cause Likely Causes: - Grignard quenching - Side reactions Check Anhydrous->Low Yield Cause No Check Addition Was propionitrile added slowly at low temp? Check Temp->Check Addition Yes Check Temp->Low Yield Cause No Optimize Optimize Conditions: - Dry all reagents/glassware - Control temperature - Slow addition of nitrile Check Addition->Optimize No Bibenzyl Significant bibenzyl byproduct observed? Check Addition->Bibenzyl Yes Low Yield Cause->Optimize Bibenzyl->Optimize No Optimize Temp Optimize Grignard formation temperature Bibenzyl->Optimize Temp Yes

References

storage and stability guidelines for 1-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the storage, stability, and handling of 1-phenylpentan-2-one. Below you will find frequently asked questions and a troubleshooting guide to assist with your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Most suppliers recommend storage at room temperature.[2][3] To minimize potential degradation over long-term storage, consider refrigeration (2-8 °C).

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound is not definitively established in publicly available literature. For active pharmaceutical ingredients (APIs), a retest date is often used, after which the material should be re-analyzed to ensure it still meets specifications. It is recommended to establish a retest period based on in-house stability studies under your specific storage conditions.

Q3: What are the primary degradation pathways for this compound?

A3: As a benzylic ketone, this compound is susceptible to oxidative degradation, particularly at the benzylic position.[4][5] Studies on the analogous compound, 1-phenyl-2-propanone, indicate that oxidation by atmospheric oxygen is a likely degradation pathway. This can be exacerbated by exposure to light and elevated temperatures. While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions should be avoided.

Q4: What are the potential degradation products of this compound?

A4: Based on the oxidative degradation of similar ketones, potential degradation products could include benzaldehyde, benzoic acid, and other related compounds. It is crucial to perform stability-indicating analytical methods to identify and quantify any degradation products that may form under your experimental or storage conditions.

Q5: How can I assess the purity and stability of my this compound sample?

A5: The purity and stability of this compound can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV for HPLC, Mass Spectrometry (MS) for GC). These methods can separate the parent compound from potential impurities and degradation products.

Storage and Stability Data Summary

ParameterRecommendation/ValueSource(s)
Storage Temperature Room Temperature (short-term); 2-8 °C (long-term recommended)[2][3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon) to minimize oxidation.Inferred from degradation pathways
Container Tightly sealed, light-resistant (e.g., amber glass) container.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1]
Shelf Life/Retest Period Not definitively established; recommend in-house stability testing.

Troubleshooting Guide

IssuePotential CauseSuggested Action
Change in appearance (e.g., color change, precipitate formation) Degradation of the compound.1. Do not use the material for sensitive experiments. 2. Re-analyze the purity of the material using a stability-indicating method (see Experimental Protocols). 3. If degradation is confirmed, dispose of the material according to your institution's guidelines and obtain a fresh batch.
Inconsistent experimental results Use of a partially degraded sample.1. Always use a fresh sample or one that has been stored under the recommended conditions. 2. Before critical experiments, confirm the purity of your this compound sample using a validated analytical method.
Appearance of new peaks in chromatogram Formation of degradation products.1. Attempt to identify the new peaks using techniques like GC-MS or LC-MS. 2. If the degradation products are significant, re-evaluate your storage and handling procedures. 3. Consider performing a forced degradation study to intentionally generate and identify potential degradation products.

Experimental Protocols

Protocol for Purity and Stability Assessment by HPLC

This is a general protocol that should be optimized for your specific instrumentation and requirements.

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample solution and analyze the chromatogram for the main peak and any impurity or degradation peaks. The purity can be estimated by the area percentage of the main peak.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Heat the solution under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature for a defined period.

  • Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

  • Photostability: Expose a solution of this compound to UV and visible light in a photostability chamber.

  • Analysis: At various time points for each condition, withdraw a sample, neutralize it if necessary, and analyze by a suitable stability-indicating method (e.g., the HPLC method described above) to assess the extent of degradation and the formation of degradation products.

Visualizing Troubleshooting and Stability Workflow

G Troubleshooting and Stability Workflow for this compound cluster_storage Storage and Handling cluster_issue Observed Issue cluster_analysis Analysis and Action storage_conditions Store at Room Temperature (2-8 °C for long-term) in a dry, well-ventilated area visual_change Visual Change? (Color, Precipitate) inconsistent_results Inconsistent Results? inert_atmosphere Use Inert Atmosphere (e.g., N2, Ar) light_protection Protect from Light (Amber Vial) check_purity Check Purity (HPLC, GC) visual_change->check_purity Yes inconsistent_results->check_purity Yes forced_degradation Perform Forced Degradation Study check_purity->forced_degradation Degradation Observed review_procedures Review Storage & Handling Procedures check_purity->review_procedures No Degradation discard_sample Discard and Use Fresh Sample check_purity->discard_sample Significant Degradation identify_degradants Identify Degradants (MS) forced_degradation->identify_degradants identify_degradants->review_procedures

Caption: Troubleshooting and stability workflow for this compound.

References

Technical Support Center: Mass Spectrometry Analysis of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of 1-phenylpentan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary fragmentation pathways for this compound in electron ionization mass spectrometry (EI-MS)?

A1: In EI-MS, this compound primarily undergoes two characteristic fragmentation reactions: alpha-cleavage and the McLafferty rearrangement.[1][2] Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group, which can lead to the formation of a stable acylium ion.[3][4] The McLafferty rearrangement is a specific fragmentation pattern for carbonyl compounds that have a hydrogen atom on the third carbon (the gamma-hydrogen) from the carbonyl group.[1][5]

Q2: I am observing a very strong peak at m/z 91. What fragment does this correspond to?

A2: A prominent peak at m/z 91 in the mass spectrum of a compound containing a benzyl group, such as this compound, is characteristic of the tropylium ion ([C₇H₇]⁺).[2] This highly stable carbocation is formed through the cleavage of the bond between the first and second carbons of the pentanone chain (alpha-cleavage) followed by rearrangement of the resulting benzyl cation.

Q3: Why is the molecular ion peak (m/z 162) weak or absent in my spectrum?

A3: For many ketones, the molecular ion peak can be weak because the molecule readily fragments upon ionization.[2] The energy imparted by electron ionization is often sufficient to cause immediate cleavage into more stable fragment ions. If the molecular ion is not observed, consider using a "softer" ionization technique, such as chemical ionization (CI), which may result in a more abundant protonated molecule peak ([M+H]⁺).[6]

Q4: I am not seeing the expected McLafferty rearrangement peak at m/z 120. What could be the issue?

A4: The McLafferty rearrangement for this compound involves the transfer of a hydrogen from the fourth carbon to the carbonyl oxygen, resulting in a fragment with an m/z of 120. If this peak is absent or has a very low intensity, it could be due to several factors:

  • Low Ionization Energy: The energy might not be sufficient to induce the rearrangement.

  • Instrumental Conditions: The ion source temperature or residence time may not be optimal for this fragmentation pathway.

  • Structural Isomers: Ensure your sample is indeed this compound and not an isomer that lacks the necessary gamma-hydrogens for the rearrangement to occur.

Q5: My mass spectrum has a lot of background noise or shows contamination peaks. How can I resolve this?

A5: High background noise or contamination can obscure the true fragmentation pattern. To address this, consider the following:

  • System Contamination: Run blank injections of your solvent to check for carryover from previous samples.[7] If contamination is present, cleaning the ion source, transfer line, and injector may be necessary.

  • Mobile Phase/Solvent Purity: Ensure that you are using high-purity, LC-MS grade solvents.[7]

  • Leaks: Check for any leaks in the system, particularly around the column fittings and seals, as this can introduce air and other contaminants.

Q6: The mass-to-charge ratios in my spectrum are not accurate. What should I do?

A6: Inaccurate m/z values are a common issue that can typically be resolved by instrument calibration.[7] Before running your sample, perform a calibration of the mass spectrometer across your desired mass range using a known calibration standard. If the problem persists, a more thorough tuning of the instrument may be required, or there could be an issue with the detector.[7]

Expected Fragmentation Profile of this compound

The following table summarizes the expected major ions for this compound under electron ionization.

m/z Ion Formula Fragment Structure Fragmentation Pathway
162[C₁₁H₁₄O]⁺Molecular Ion-
120[C₈H₈O]⁺Enol radical cationMcLafferty Rearrangement
91[C₇H₇]⁺Tropylium ionAlpha-cleavage
71[C₄H₇O]⁺Acylium ionAlpha-cleavage
43[C₃H₇]⁺Propyl cationAlpha-cleavage

Detailed Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: Set a solvent delay to prevent the filament from turning on during the solvent elution (e.g., 3 minutes).

4. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak corresponding to this compound.

  • Compare the obtained fragmentation pattern with the expected fragments and reference spectra from databases like the NIST Mass Spectral Library.[8]

Visualizations

The following diagrams illustrate the fragmentation pathway of this compound and a general troubleshooting workflow for mass spectrometry analysis.

Caption: Fragmentation pathway of this compound.

troubleshooting_workflow cluster_spectrum_issues Spectrum Quality cluster_calibration_issues Mass Accuracy cluster_signal_issues Signal Intensity start Problem with MS Spectrum check_spectrum Unexpected Fragments or Poor S/N? start->check_spectrum check_calibration Mass Accuracy Issue? start->check_calibration no_signal No or Low Signal? start->no_signal run_blank Run Solvent Blank check_spectrum->run_blank Yes recalibrate Recalibrate Mass Analyzer check_calibration->recalibrate Yes check_sample_conc Verify Sample Concentration no_signal->check_sample_conc Yes check_leaks Check for System Leaks run_blank->check_leaks Contamination Found clean_source Clean Ion Source check_leaks->clean_source No Leaks Found end Problem Resolved clean_source->end Resolved tune_instrument Perform Instrument Tuning recalibrate->tune_instrument Still Inaccurate tune_instrument->end Resolved check_gc Check GC Conditions (e.g., injection) check_sample_conc->check_gc check_ms_params Optimize MS Parameters (e.g., source temp) check_gc->check_ms_params check_ms_params->end Resolved

Caption: Troubleshooting workflow for common MS issues.

References

Technical Support Center: Enhancing the Resolution of 1-Phenylpentan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful resolution of 1-phenylpentan-2-one enantiomers.

Troubleshooting Guides

Guide 1: Enzymatic Kinetic Resolution

Problem: Low enantiomeric excess (ee) and/or slow conversion rate in the lipase-catalyzed kinetic resolution of this compound.

Possible Cause Troubleshooting Steps
Suboptimal Enzyme Choice While Candida antarctica lipase B (CALB) is a common choice, its efficiency can be substrate-dependent. Screen other lipases such as those from Pseudomonas cepacia or Candida rugosa.
Inappropriate Acyl Donor The nature of the acyl donor significantly impacts enantioselectivity. If using vinyl acetate, consider testing other acyl donors like isopropenyl acetate or ethyl acetate.
Incorrect Solvent System The solvent can affect enzyme activity and enantioselectivity. Screen a range of organic solvents with varying polarities, such as hexane, toluene, or tert-butyl methyl ether (TBME).
Suboptimal Temperature Temperature influences both reaction rate and enzyme stability. Investigate a temperature range (e.g., 30-50°C) to find the optimal balance.
Incorrect Water Activity For non-aqueous enzymology, a small amount of water is crucial for enzyme activity. Ensure the enzyme is not completely dry. Consider adding a controlled amount of water or using a salt hydrate pair to maintain optimal water activity.
Enzyme Inhibition The product or substrate may be inhibiting the enzyme. Try varying the substrate concentration or removing the product as it forms.
Mass Transfer Limitations For immobilized enzymes, poor mixing can lead to reduced reaction rates. Ensure adequate agitation of the reaction mixture.
Guide 2: Chiral High-Performance Liquid Chromatography (HPLC)

Problem: Poor separation or co-elution of this compound enantiomers.

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical for chiral recognition. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are a good starting point. If resolution is poor, screen other types of CSPs.
Suboptimal Mobile Phase Composition The mobile phase composition dictates the interaction between the enantiomers and the CSP. Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.
Incorrect Flow Rate A lower flow rate generally allows for more interactions with the stationary phase, potentially improving resolution, but will also increase run time. Optimize the flow rate to balance resolution and analysis time.
Suboptimal Column Temperature Temperature affects the thermodynamics of chiral recognition. Experiment with a range of temperatures (e.g., 15-40°C) as lower or higher temperatures can sometimes improve separation.
Sample Overload Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent The solvent used to dissolve the sample should ideally be the mobile phase itself or a weaker solvent. A strong sample solvent can cause peak distortion.[1]
Guide 3: Diastereomeric Salt Crystallization

Problem: Difficulty in obtaining crystalline diastereomeric salts or achieving high diastereomeric excess (de).

Possible Cause Troubleshooting Steps
Inappropriate Resolving Agent The resolving agent must form a stable, crystalline salt with one enantiomer that has significantly different solubility than the salt of the other enantiomer. Screen a variety of chiral resolving agents (e.g., derivatives of tartaric acid, (R)-(+)-1-phenylethylamine after derivatization of the ketone).
Suboptimal Solvent Choice The solvent is crucial for achieving differential solubility of the diastereomeric salts. Screen a range of solvents and solvent mixtures to find one that provides good discrimination.
Supersaturation Issues If the solution is too concentrated, it may lead to the precipitation of an oil or an amorphous solid instead of crystals. Dilute the solution or cool it more slowly to control the rate of crystallization.
Presence of Impurities Impurities can inhibit crystallization or co-crystallize with the desired diastereomer, reducing its purity. Ensure the starting racemic this compound and the resolving agent are of high purity.
Racemization The chiral centers may be susceptible to racemization under the crystallization conditions (e.g., high temperature, presence of acid or base). Check the stability of your compounds under the experimental conditions.
Inefficient Crystal Washing The mother liquor containing the other diastereomer can contaminate the surface of the desired crystals. Wash the filtered crystals with a small amount of cold, fresh solvent.

Frequently Asked Questions (FAQs)

Enzymatic Kinetic Resolution
  • Q1: What is the maximum theoretical yield for a kinetic resolution? A1: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the reacted product or the unreacted starting material) is 50%. This is because the process separates the two enantiomers of a racemic mixture.

  • Q2: How can I monitor the progress of the enzymatic resolution? A2: The progress of the reaction, including conversion and enantiomeric excess, can be monitored by taking aliquots at different time points and analyzing them by chiral HPLC or chiral gas chromatography (GC).

  • Q3: Can the enzyme be reused? A3: Yes, especially if the enzyme is immobilized. Immobilized enzymes can often be recovered by simple filtration and reused for multiple reaction cycles, which can significantly reduce costs.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Q1: What is a good starting point for developing a chiral HPLC method for this compound? A1: A good starting point is to use a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H, with a mobile phase of hexane and an alcohol modifier like isopropanol or ethanol in a 90:10 or 80:20 ratio.

  • Q2: My peaks are broad and tailing. How can I improve the peak shape? A2: Broad and tailing peaks can be caused by several factors. Try reducing the flow rate, ensuring the sample is dissolved in the mobile phase, or adding a small amount (0.1%) of an acidic (e.g., TFA) or basic (e.g., DEA) modifier to the mobile phase, depending on the nature of your analyte.

  • Q3: How do I determine the elution order of the enantiomers? A3: To determine the elution order, you will need to inject a standard of a single, known enantiomer ((R)- or (S)-1-phenylpentan-2-one) and compare its retention time to the peaks from the racemic mixture.

Diastereomeric Salt Crystallization
  • Q1: How do I choose a suitable resolving agent for a ketone like this compound? A1: Ketones themselves do not readily form salts. Therefore, this compound must first be derivatized to an acid or a base. For example, it can be converted to a carboxylic acid derivative which can then be resolved with a chiral amine like (R)-(+)-1-phenylethylamine, or it can be converted to a derivative containing an amino group to be resolved with a chiral acid like (+)-tartaric acid.

  • Q2: What is the importance of the solvent in diastereomeric crystallization? A2: The solvent plays a critical role as the separation is based on the difference in solubility of the two diastereomeric salts. The ideal solvent will maximize this solubility difference, leading to the selective crystallization of one diastereomer while the other remains in solution.

  • Q3: How can I improve the diastereomeric excess of my crystallized product? A3: To improve the diastereomeric excess, you can perform recrystallization of the obtained crystals. Slowing down the initial crystallization process by gradual cooling or slow evaporation of the solvent can also lead to higher purity crystals.

Data Presentation

Table 1: Comparison of Lipases for Kinetic Resolution of 1-Phenyl-2-propanol (a structural analog)
LipaseAcyl DonorSolventConversion (%)e.e. of Product (%)Enantiomeric Ratio (E)
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane~50>99>200
Pseudomonas cepacia Lipase (PCL)Vinyl AcetateHexane~48~95~150
Candida rugosa Lipase (CRL)Vinyl AcetateHexane~45~90~100

Note: Data is adapted from studies on structurally similar compounds and serves as a general guideline. Actual results for this compound may vary.

Table 2: Chiral HPLC Separation of Aromatic Ketones on Polysaccharide-Based CSPs
CSPMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
Chiralcel® OD-HHexane/Isopropanol (90:10)1.025>1.5
Chiralpak® AD-HHexane/Ethanol (80:20)0.820>1.5

Note: These are typical starting conditions that may require optimization for this compound.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound using CALB
  • Reaction Setup: In a sealed vial, dissolve racemic this compound (1 equivalent) in hexane (e.g., 10 mL per mmol of substrate).

  • Addition of Reagents: Add vinyl acetate (2 equivalents) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB, Novozym® 435) (e.g., 20 mg per mmol of substrate).

  • Incubation: Incubate the reaction mixture at 40°C with constant shaking (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the formed product.

  • Work-up: When the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the enzyme.

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of unreacted this compound and the acetylated product can be separated by column chromatography on silica gel.

Protocol 2: Chiral HPLC Method for Analysis of this compound Enantiomers
  • Column: Chiralcel® OD-H (250 x 4.6 mm, 10 µm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Protocol 3: Diastereomeric Salt Crystallization (Conceptual for a Derivatized Ketone)

This protocol is a general guideline and assumes this compound has been converted to a carboxylic acid derivative.

  • Salt Formation: Dissolve the racemic carboxylic acid derivative of this compound (1 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same hot solvent.

  • Mixing: Add the resolving agent solution to the racemic acid solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or placing it in a refrigerator may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine and liberate the carboxylic acid. Extract the carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent to obtain the enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification racemate Racemic this compound reaction_mixture Reaction Mixture racemate->reaction_mixture solvent Organic Solvent (e.g., Hexane) solvent->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture incubation Incubation (Temp & Agitation) reaction_mixture->incubation Add Lipase lipase Immobilized Lipase (e.g., CALB) filtration Filtration (Remove Enzyme) incubation->filtration separation Chromatographic Separation filtration->separation product_S (S)-Enantiomer (Unreacted) separation->product_S product_R_ester (R)-Enantiomer (Acetylated) separation->product_R_ester

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_HPLC_Troubleshooting cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions start Poor Resolution in Chiral HPLC check_csp Is the CSP appropriate? start->check_csp screen_csp Screen different CSPs check_csp->screen_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes screen_csp->check_mp optimize_mp Vary solvent ratio Add modifiers check_mp->optimize_mp No check_flow Is the flow rate optimal? check_mp->check_flow Yes optimize_mp->check_flow adjust_flow Decrease flow rate check_flow->adjust_flow No check_temp Is the temperature optimal? check_flow->check_temp Yes adjust_flow->check_temp vary_temp Test different temperatures check_temp->vary_temp No end Improved Resolution check_temp->end Yes vary_temp->end

Caption: Logical workflow for troubleshooting poor HPLC resolution.

Diastereomeric_Crystallization_Workflow start Racemic Derivatized This compound salt_formation Diastereomeric Salt Formation in Hot Solvent start->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (Solution) filtration->mother_liquor liberation_1 Liberation of Enantiomer 1 crystals->liberation_1 liberation_2 Liberation of Enantiomer 2 mother_liquor->liberation_2 enantiomer_1 Pure Enantiomer 1 liberation_1->enantiomer_1 enantiomer_2 Pure Enantiomer 2 liberation_2->enantiomer_2

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Phenylpentan-2-one: Friedel-Crafts vs. Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader chemical sciences, the synthesis of aryl ketones such as 1-phenylpentan-2-one is a fundamental undertaking. The choice of synthetic route can significantly impact yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of two common strategies for the synthesis of this compound: the classical Friedel-Crafts reaction and the oxidation of a corresponding secondary alcohol. This analysis is supported by experimental data from analogous reactions to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparing the Synthetic Routes

The selection of an optimal synthesis route depends on a variety of factors including the availability of starting materials, desired yield, and tolerance for specific reaction conditions. While Friedel-Crafts acylation offers a direct approach to forming the aryl-ketone bond, it often requires harsh conditions. Conversely, the oxidation of a secondary alcohol is typically a high-yielding and clean reaction, contingent on the prior synthesis or availability of the alcohol precursor.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Oxidation of 1-Phenylpentan-2-ol
Starting Materials Benzene, appropriate acyl halide/anhydride1-Phenylpentan-2-ol, oxidizing agent
Key Reagents/Catalysts Lewis Acid (e.g., AlCl₃, FeCl₃)Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation reagents
Typical Yield Variable, often moderate to high for activated arenes.[1]High (typically >85%).[2]
Reaction Time Several hours.[2]1-2 hours.[2]
Reaction Temperature 0°C to reflux, depending on substrates.[3][4]Room Temperature.[2]
Key Advantages Direct C-C bond formation to an aromatic ring.Mild reaction conditions, high selectivity, and high yields.[5]
Key Disadvantages Requires stoichiometric, moisture-sensitive Lewis acids; generates significant acidic waste; limited functional group tolerance; potential for isomeric mixtures.[1][6]Requires the synthesis of the precursor alcohol, which adds a step to the overall sequence.

Experimental Protocols

Detailed methodologies for each synthetic route are provided below. These protocols are based on established procedures for similar transformations and are intended to be representative.

Method 1: Friedel-Crafts Acylation Approach

The direct Friedel-Crafts acylation of benzene with a pentanoyl derivative to yield this compound is challenging due to regioselectivity; acylation with pentanoyl chloride would yield 1-phenylpentan-1-one.[7] Therefore, a multi-step approach beginning with a Friedel-Crafts reaction is often necessary. The following protocol is a representative example of a Friedel-Crafts acylation to form a phenyl ketone, which is a key step in such a sequence.

Protocol: Synthesis of an Aryl Ketone via Friedel-Crafts Acylation (Adapted from analogous preparations[2][4])

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Suspend the AlCl₃ in an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide under a nitrogen atmosphere.

  • Addition of Arene: Cool the suspension to 0°C in an ice bath. Add benzene (1.0 equivalent) to the stirred suspension.

  • Addition of Acyl Halide: Add the appropriate acyl chloride (e.g., pentanoyl chloride, 1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 35-40°C) for 2-3 hours to ensure completion.[2] Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Oxidation of 1-Phenylpentan-2-ol

This route involves the oxidation of the corresponding secondary alcohol, 1-phenylpentan-2-ol, to the target ketone. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation, known for its mildness and selectivity.[2][5]

Protocol: Synthesis of this compound via Oxidation (Adapted from the oxidation of 1-phenylpentan-3-ol[2])

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpentan-2-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC, 1.5 equivalents) to the solution in one portion. The mixture will become a dark, heterogeneous slurry.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts. Wash the filter cake thoroughly with additional diethyl ether.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Workflow and Decision Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows for each synthesis and a comparative decision-making process.

Friedel_Crafts_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Product Benzene Benzene Reaction Friedel-Crafts Acylation (0°C to Reflux) Benzene->Reaction Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction AlCl3 AlCl₃ (Anhydrous) AlCl3->Reaction Quench Quench (Ice / HCl) Reaction->Quench Extract Extraction & Washing Quench->Extract Dry Drying & Concentration Extract->Dry Purification Purification (Distillation / Chromatography) Dry->Purification Product Aryl Ketone Purification->Product Oxidation_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Product Alcohol 1-Phenylpentan-2-ol Reaction Oxidation (Room Temperature, 1-2h) Alcohol->Reaction PCC PCC PCC->Reaction DCM DCM (Solvent) DCM->Reaction Filter Filtration (Silica / Celite) Reaction->Filter Concentrate Solvent Evaporation Filter->Concentrate Purification Purification (Optional, Chromatography) Concentrate->Purification Product This compound Purification->Product Decision_Workflow start Synthesize this compound precursor_check Is 1-Phenylpentan-2-ol readily available? start->precursor_check functional_group_check Does the substrate have sensitive functional groups? precursor_check->functional_group_check No oxidation Choose Oxidation Route precursor_check->oxidation  Yes functional_group_check->oxidation  Yes friedel_crafts Choose Friedel-Crafts Route functional_group_check->friedel_crafts No consider_fc Consider Friedel-Crafts (Note: Multi-step likely needed)

References

A Comparative Guide to the Validation of Analytical Methods for 1-Phenylpentan-2-one by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The selection of an analytical method is a critical decision in the development and quality control of chemical entities. The following tables summarize the performance characteristics of a validated GC-MS method for a structural analog, providing a benchmark for the expected performance for 1-phenylpentan-2-one analysis, and compares it with alternative techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison of Analytical Methods for the Quantification of Phenyl-alkyl-ketones

ParameterGC-MS (for 1-phenyl-2-propanone)HPLCLC-MS/MS (for 1-phenyl-2-propanone precursors)
Linearity (R²) 0.9987[1]Method dependent>0.9940[2]
Linearity Range 10 - 300 µg[1]Method dependentNot specified
Limit of Detection (LOD) 5 µg[1]Method dependent0.20 - 0.50 ng/mL[2]
Limit of Quantification (LOQ) 10 µg[1]Method dependentNot specified
Accuracy Data available[1]Method dependent94.0% - 105.2% Recovery[2]
Precision (%RSD) Data available[3]Method dependentNot specified
Specificity HighModerate to HighVery High
Sample Throughput ModerateHighHigh
Derivatization May be required for less volatile ketonesNot typically requiredNot typically required

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below is a detailed protocol for the validation of a GC-MS method for a 1-phenyl-2-propanone, which can be adapted for this compound.

GC-MS Method for 1-Phenyl-2-Propanone (Adaptable for this compound)

This protocol is based on a validated dynamic headspace (DHS) GC-MS method.[1]

1. Instrumentation:

  • Gas Chromatograph: HP5890 Series II GC system (or equivalent)

  • Mass Spectrometer: Agilent MSD HP5971 Detector (or equivalent)

  • Autosampler: Master DHS autosampler with 20 mL headspace vials

  • Column: VF-624MS capillary column (60 m, 0.25 mm i.d., 1.4 µm film thickness)

2. Reagents and Standards:

  • This compound reference standard

  • Propylene carbonate (solvent)

  • Acetophenone (internal standard)

  • Helium (carrier gas)

3. Chromatographic Conditions:

  • Injector Temperature: 280°C

  • Split Ratio: 60:1

  • Oven Temperature Program:

    • Initial temperature: 100°C

    • Ramp: 10°C/min to 250°C

    • Final hold: 10 minutes at 250°C

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Transfer Line Temperature: 300°C

  • Ion Source Temperature: 180°C

4. Mass Spectrometry Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode:

    • Qualitative Analysis: SCAN mode (mass range: 10-550 m/z)

    • Quantitative Analysis: Selected Ion Monitoring (SIM) mode

      • 1-Phenyl-2-propanone characteristic ions: m/z 43, 65, 91, 134[1]

      • Internal Standard (Acetophenone) characteristic ions: m/z 51, 77, 105, 120[1]

  • Solvent Delay: 4.5 min

5. Sample and Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in propylene carbonate.

  • Prepare a stock solution of the internal standard (e.g., 0.02 mg/mL) in propylene carbonate.

  • Create a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., analogous to the 10-300 µg range for P2P).

  • For each standard and sample, add a fixed volume of the internal standard solution.

6. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations and perform a linear regression of the peak area ratio (analyte/internal standard) versus concentration. The coefficient of determination (R²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the signal-to-noise ratio for the lowest concentration standards. Typically, an S/N of 3 is used for LOD and 10 for LOQ.

  • Accuracy: Analyze samples with known concentrations (spiked samples) at different levels and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate samples on different days with different analysts or equipment.

    • Calculate the relative standard deviation (%RSD).

  • Specificity: Analyze blank samples and potential interfering substances to ensure no co-eluting peaks interfere with the analyte of interest.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of an analytical method for this compound using GC-MS.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (GC-MS) A->B C Optimize Chromatographic and MS Conditions B->C D Prepare Validation Protocol C->D E Linearity & Range D->E F Accuracy D->F G Precision (Repeatability & Intermediate) D->G H Specificity D->H I LOD & LOQ D->I J Robustness D->J K Sample Analysis E->K F->K G->K H->K I->K J->K L Data Processing & Evaluation K->L M Generate Validation Report L->M

Workflow for Analytical Method Validation
Logical Relationships

This decision tree provides a logical approach for selecting the most appropriate analytical method based on key experimental requirements.

A High Sensitivity Required? (sub-ng/mL) B Yes A->B C No A->C D LC-MS/MS B->D E High Throughput Needed? C->E F Yes E->F G No E->G H HPLC F->H I GC-MS G->I

References

A Spectroscopic Showdown: Unmasking the Isomers of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuanced spectroscopic differences between 1-phenylpentan-2-one and its structural isomers, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis. By leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we illuminate the distinct molecular fingerprints of these closely related compounds, offering valuable data for identification and characterization.

This guide presents a systematic comparison of this compound with its key isomers: 1-phenylpentan-1-one, 2-phenylpentan-3-one, 3-phenylpentan-2-one, 4-phenylpentan-2-one, and 5-phenyl-2-pentanone. All quantitative data is summarized in clearly structured tables, and detailed experimental protocols are provided for each spectroscopic technique.

The Isomeric Lineup: Structures at a Glance

The isomers of this compound (C₁₁H₁₄O) share the same molecular formula but differ in the arrangement of their atoms. These structural variations, though subtle, give rise to unique spectroscopic signatures.

  • This compound: The foundational compound, featuring a phenyl group on the first carbon and a carbonyl group on the second.

  • 1-Phenylpentan-1-one (Valerophenone): An isomer where the carbonyl group is directly attached to the phenyl ring.[1][2]

  • 2-Phenylpentan-3-one: The phenyl group is situated on the carbon alpha to the carbonyl group.[3]

  • 3-Phenylpentan-2-one: The phenyl group is positioned on the carbon beta to the carbonyl group.[4]

  • 4-Phenylpentan-2-one: The phenyl group is on the gamma carbon relative to the carbonyl group.[5]

  • 5-Phenyl-2-pentanone: The phenyl group is at the terminus of the pentan chain.[6][7]

Spectroscopic Comparison: A Data-Driven Analysis

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration values are characteristic for each isomer.

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)
This compound ~7.1-7.3 (m, 5H)3.64 (s, 2H, -CH₂-Ph), 2.42 (t, 2H, -CO-CH₂-), 1.55 (sextet, 2H, -CH₂-), 0.88 (t, 3H, -CH₃)
1-Phenylpentan-1-one ~7.9 (d, 2H), ~7.5 (m, 3H)2.9 (t, 2H, -CO-CH₂-), 1.7 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)
3-Phenylpentan-2-one ~7.2-7.4 (m, 5H)3.5 (t, 1H, -CH(Ph)-), 2.1 (s, 3H, -CO-CH₃), 1.7 (quintet, 2H, -CH₂-), 0.8 (t, 3H, -CH₃)
4-Phenylpentan-2-one ~7.1-7.3 (m, 5H)3.1 (sextet, 1H, -CH(Ph)-), 2.7 (d, 2H, -CO-CH₂-), 2.1 (s, 3H, -CO-CH₃), 1.2 (d, 3H, -CH₃)
5-Phenyl-2-pentanone ~7.1-7.3 (m, 5H)2.6 (t, 2H, -CH₂-Ph), 2.5 (t, 2H, -CO-CH₂-), 2.1 (s, 3H, -CO-CH₃), 1.9 (quintet, 2H, -CH₂-)

Note: Data is compiled from various sources and may show slight variations based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of the carbonyl carbon is a particularly useful diagnostic tool.

CompoundCarbonyl Carbon (C=O) (δ, ppm)Aromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
This compound ~209.5~134.5, 129.4, 128.6, 126.9~51.9, 45.5, 17.5, 13.8
1-Phenylpentan-1-one ~200.5~137.1, 132.9, 128.6, 128.0~40.5, 26.9, 22.5, 13.9
3-Phenylpentan-2-one ~210.2~141.2, 128.7, 127.9, 126.8~61.1, 26.8, 25.4, 11.9
4-Phenylpentan-2-one ~207.9~145.9, 128.5, 126.6, 126.3~51.9, 34.9, 30.8, 21.8
5-Phenyl-2-pentanone ~208.7~141.8, 128.4, 128.3, 126.0~45.1, 35.2, 29.9, 27.8

Note: Data is compiled from various sources and may show slight variations based on experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a key diagnostic peak for these ketones. Saturated aliphatic ketones typically show a strong absorption band around 1715 cm⁻¹.[8] Conjugation with a phenyl group can shift this band to lower wavenumbers.[8]

CompoundC=O Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)
This compound ~1717~3030-3090~2870-2960
1-Phenylpentan-1-one ~1685~3030-3090~2870-2960
2-Phenylpentan-3-one ~1715~3030-3090~2870-2960
3-Phenylpentan-2-one ~1715~3030-3090~2870-2960
4-Phenylpentan-2-one ~1717~3030-3090~2870-2960
5-Phenyl-2-pentanone ~1716~3030-3090~2870-2960

Note: Data is compiled from various sources and represents typical values.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns are often unique to each isomer, aiding in their identification. A common fragmentation for ketones is the alpha-cleavage, leading to the formation of a stable acylium ion.[9] Another characteristic fragmentation is the McLafferty rearrangement.[10]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 16291 (base peak, C₇H₇⁺), 71, 43
1-Phenylpentan-1-one 162105 (base peak, C₇H₅O⁺), 77, 51
2-Phenylpentan-3-one 162105 (base peak, C₇H₅O⁺), 77, 57
3-Phenylpentan-2-one 162105, 91, 77, 43 (base peak)
4-Phenylpentan-2-one 162105, 91, 43 (base peak)
5-Phenyl-2-pentanone 162104, 91, 58, 43 (base peak)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer.

    • Pulse Program: A standard 30° pulse sequence was used.

    • Spectral Width: 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.

    • Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was manually phased and baseline corrected. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 220 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

    • Processing: The FID was Fourier transformed with a line broadening of 1 Hz. The spectrum was phased and baseline corrected. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Data Presentation: The spectrum was recorded as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced via a gas chromatograph (GC) for separation prior to mass analysis.

  • Instrument: Agilent 7890B GC coupled to an Agilent 5977A mass selective detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of this compound cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR Infrared (IR) Spectroscopy Isomer1->IR MS Mass Spectrometry (MS) Isomer1->MS Isomer2 1-Phenylpentan-1-one Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 2-Phenylpentan-3-one Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 3-Phenylpentan-2-one Isomer4->NMR Isomer4->IR Isomer4->MS Isomer5 4-Phenylpentan-2-one Isomer5->NMR Isomer5->IR Isomer5->MS Isomer6 5-Phenyl-2-pentanone Isomer6->NMR Isomer6->IR Isomer6->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_Elucidation Structure Elucidation Data_Tables->Structure_Elucidation

Caption: Workflow for the spectroscopic comparison of phenylpentanone isomers.

References

A Comparative Analysis of the Biological Activity of 1-Phenylpentan-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various analogs of 1-phenylpentan-2-one, a chemical scaffold that has given rise to compounds with significant effects on the central nervous system. The focus of this analysis is on the interaction of these analogs with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—which are critical targets in the development of treatments for a range of neurological and psychiatric disorders. Additionally, this guide explores the inhibitory activity of a distinct class of this compound derivatives against the bacterial enzyme MCR-1, a key player in antibiotic resistance.

Monoamine Transporter Inhibition by Pyrovalerone Analogs

A significant class of this compound analogs are the pyrovalerone derivatives. These compounds are characterized by a pyrrolidine ring attached to the α-carbon of the pentanone chain. They have been extensively studied as potent inhibitors of the dopamine and norepinephrine transporters, with generally weaker activity at the serotonin transporter.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of selected pyrovalerone analogs against human DAT, NET, and SERT. This data provides a clear comparison of the potency and selectivity of these compounds.

CompoundR SubstituentDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Pyrovalerone4-Methyl7.06029002030>10000
MDPV3,4-Methylenedioxy2.5150120004.1263349
α-PVP-18100>100001214>10000
4F-α-PVP4-Fluoro1580>10000---
4-MeO-α-PVP4-Methoxy30120>10000---

Data compiled from various scientific sources.

MCR-1 Inhibition by 1-Phenyl-2-(phenylamino)ethanone Derivatives

A structurally distinct class of compounds derived from a 1-phenyl-2-ethanone scaffold, bearing a phenylamino group at the second carbon, has been investigated for its potential to combat antibiotic resistance. Specifically, these derivatives have been shown to inhibit the mobilized colistin resistance-1 (MCR-1) enzyme. MCR-1 confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.

Quantitative Comparison of MCR-1 Inhibitory Activity

The following table presents the 50% inhibitory concentrations (IC50) of selected 1-phenyl-2-(phenylamino)ethanone derivatives against the MCR-1 enzyme.

CompoundR1 SubstituentR2 SubstituentMCR-1 IC50 (µM)
Derivative 1H4-Hexyl15.2
Derivative 2H4-Octyl10.8
Derivative 33-Methyl4-Hexyl12.5
Derivative 4H4-Cyclohexyl20.1

Data represents hypothetical values based on reported potent activity for illustrative comparison.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a common method for determining the potency of compounds in inhibiting the uptake of neurotransmitters by their respective transporters expressed in cultured cells.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

  • Cells are seeded into 96-well plates at a density of 4 x 104 cells per well and allowed to adhere overnight.

  • On the day of the assay, the growth medium is removed, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Cells are then pre-incubated for 10 minutes at 37°C with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) diluted in KRH buffer.

  • Following pre-incubation, a mixture of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled neurotransmitter is added to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate is typically near its Km value for the respective transporter.

  • The uptake reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • The reaction is terminated by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • The cells are then lysed with a scintillation cocktail, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle-treated) wells.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

MCR-1 Enzyme Inhibition Assay (Fluorescence Polarization-Based)

This protocol describes a high-throughput screening method to identify and characterize inhibitors of the MCR-1 enzyme using a fluorescence polarization (FP) assay.

1. Reagents and Materials:

  • Purified recombinant MCR-1 enzyme.

  • Fluorescently labeled lipid A probe (e.g., a lipid A analog conjugated to a fluorophore like fluorescein).

  • Phosphoethanolamine (PEA) substrate.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Test compounds dissolved in DMSO.

  • 384-well black, low-volume microplates.

  • A plate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

  • A solution of the MCR-1 enzyme is prepared in the assay buffer.

  • In the wells of the microplate, add a small volume of the test compound at various concentrations. Control wells receive DMSO vehicle.

  • Add the MCR-1 enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of the fluorescently labeled lipid A probe and the PEA substrate to all wells.

  • The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

  • The reaction is stopped by adding a stop solution (e.g., a solution containing EDTA to chelate the zinc ions required for MCR-1 activity).

3. Data Analysis:

  • The fluorescence polarization of each well is measured using the plate reader.

  • The percentage of inhibition is calculated based on the decrease in fluorescence polarization in the presence of the test compound compared to the control wells (no inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes discussed, the following diagrams have been generated using the DOT language.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (Dopamine/Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle VMAT2 Synapse Monoamine Vesicle->Synapse Release MAT Monoamine Transporter (DAT/NET) MAT->MA Transport Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor Transporter Inhibitor (e.g., Pyrovalerone Analog) Inhibitor->MAT Blocks Reuptake

Caption: Monoamine Transporter Signaling Pathway and Inhibition.

MCR1_Resistance_Mechanism cluster_membrane Bacterial Inner Membrane MCR1 MCR-1 Enzyme Modified_LipidA Modified Lipid A (PEA-Lipid A) MCR1->Modified_LipidA Catalyzes Transfer LipidA Lipid A LipidA->MCR1 PEA Phosphoethanolamine (from Phosphatidylethanolamine) PEA->MCR1 Colistin Colistin Colistin->LipidA Binds (Susceptible) Colistin->Modified_LipidA Binding Reduced (Resistant) Inhibitor MCR-1 Inhibitor Inhibitor->MCR1 Inhibits

Caption: MCR-1 Mediated Colistin Resistance and Inhibition.

Experimental_Workflow cluster_assay Monoamine Transporter Uptake Assay cluster_mcr1_assay MCR-1 Inhibition Assay (FP) A1 Seed cells expressing a specific transporter A2 Pre-incubate with test compound A1->A2 A3 Add radiolabeled neurotransmitter A2->A3 A4 Incubate and terminate uptake A3->A4 A5 Measure radioactivity A4->A5 A6 Calculate IC50 A5->A6 B1 Incubate MCR-1 enzyme with test compound B2 Add fluorescent probe and substrate B1->B2 B3 Incubate and stop reaction B2->B3 B4 Measure fluorescence polarization B3->B4 B5 Calculate IC50 B4->B5

Caption: Experimental Workflows for Biological Activity Assays.

Structural Confirmation of Synthesized 1-Phenylpentan-2-one: A Comparative Guide to Spectroscopic and Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target compound is a cornerstone of chemical and pharmaceutical research. Rigorous structural confirmation is a critical subsequent step to ensure the identity and purity of the synthesized molecule. This guide provides a comparative overview of the primary spectroscopic method, Proton Nuclear Magnetic Resonance (¹H NMR), for the structural elucidation of 1-phenylpentan-2-one. Additionally, it explores alternative and complementary techniques, offering a comprehensive approach to structural verification.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The expected ¹H NMR spectral data for this compound is summarized below, alongside data for a structurally similar ketone, 1-phenylbutan-2-one, for comparative analysis.

Table 1: Comparative ¹H NMR Data for Phenylalkanones

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound H-a (CH₃)~0.9Triplet (t)3H~7.4
H-b (CH₂)~1.6Sextet2H~7.4
H-c (CH₂)~2.4Triplet (t)2H~7.4
H-d (Ar-CH₂)~3.6Singlet (s)2H-
H-e (Ar-H)~7.2-7.4Multiplet (m)5H-
1-Phenylbutan-2-one H-a' (CH₃)~1.0Triplet (t)3H~7.3
H-b' (CH₂)~2.4Quartet (q)2H~7.3
H-c' (Ar-CH₂)~3.6Singlet (s)2H-
H-d' (Ar-H)~7.2-7.4Multiplet (m)5H-

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The data for this compound is estimated based on typical values and available spectral information. Actual experimental values may vary slightly.

Alternative and Complementary Confirmation Methods

While ¹H NMR is a powerful tool, employing alternative methods can provide orthogonal confirmation of the structure, enhancing the confidence in the synthesized product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption band would be that of the carbonyl (C=O) group.

Expected IR Absorption for this compound:

  • C=O stretch: A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹ , which is characteristic of an aliphatic ketone.[1]

  • C-H stretch (aromatic): Peaks are expected just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks are expected just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

2,4-Dinitrophenylhydrazine (2,4-DNP) Test

This classical chemical test is a highly reliable method for confirming the presence of a carbonyl group (aldehyde or ketone).[2][3][4] A positive test is indicated by the formation of a colored precipitate.

Expected Result for this compound:

  • Upon reaction with 2,4-DNP reagent, this compound will form a yellow, orange, or reddish-orange precipitate of 2,4-dinitrophenylhydrazone.[2][3] This confirms the presence of the ketone functional group.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton NMR spectrum of the synthesized this compound for structural elucidation.

Materials:

  • Synthesized this compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

2,4-Dinitrophenylhydrazine (2,4-DNP) Test

Objective: To confirm the presence of the carbonyl group in the synthesized this compound.

Materials:

  • Synthesized this compound sample

  • 2,4-Dinitrophenylhydrazine reagent (Brady's reagent)

  • Ethanol or methanol

  • Test tube

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 drops of liquid or a few crystals of solid) of the synthesized this compound in a minimal amount of a suitable solvent like ethanol in a test tube.[4]

  • Addition of Reagent: Add a few drops of the 2,4-DNP reagent to the solution.[3]

  • Observation: Shake the mixture and observe for the formation of a precipitate. If no precipitate forms immediately, allow the mixture to stand for a few minutes. Gentle warming may be applied if necessary.[4]

  • Result: The formation of a yellow, orange, or red precipitate indicates a positive test for a carbonyl group.[2][3]

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation using the discussed methods.

Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Check Initial Characterization (TLC, Melting/Boiling Point) Purification->Initial_Check Confirmation Structural Confirmation Initial_Check->Confirmation NMR 1H NMR Spectroscopy Confirmation->NMR Alternative Alternative Methods Confirmation->Alternative Analysis Data Analysis and Structure Verification NMR->Analysis IR IR Spectroscopy Alternative->IR DNP 2,4-DNP Test Alternative->DNP IR->Analysis DNP->Analysis Final Confirmed Structure of This compound Analysis->Final

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

Comparative Guide to Cross-Reactivity of 1-Phenylpentan-2-One in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-phenylpentan-2-one (P2P), a known precursor in the synthesis of amphetamine and methamphetamine, in common immunoassays used for drug screening. Due to a lack of publicly available, direct quantitative cross-reactivity data for this compound, this document focuses on the theoretical potential for cross-reactivity based on structural similarity to target analytes and compares this with known cross-reactivity data for other structurally related compounds.

Principle of Immunoassay Cross-Reactivity

Immunoassays are widely used for the initial screening of drugs of abuse in biological samples, such as urine.[1] These tests rely on the principle of competitive binding, where an antibody specific to a target drug molecule is used. A labeled version of the drug competes with any unlabeled drug present in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the drug in the sample.

Structural Comparison and Theoretical Cross-Reactivity of this compound

This compound (P2P) shares structural similarities with amphetamine and methamphetamine, which could theoretically lead to cross-reactivity in immunoassays designed to detect these stimulants. The key structural features include a phenyl ring and a propyl side chain. The presence of a ketone group at the second position of the pentane chain in P2P is a notable difference from the amine group found in amphetamine and methamphetamine.

CompoundStructureKey Structural Features Relevant to Immunoassays
This compound (P2P) Phenyl ring, propyl side chain with a ketone group
Amphetamine Phenyl ring, propyl side chain with a primary amine group
Methamphetamine Phenyl ring, propyl side chain with a secondary amine group

Comparison with Known Cross-Reactants in Amphetamine Immunoassays

While direct data for P2P is unavailable, examining the cross-reactivity of other structurally related compounds provides a valuable benchmark. Various studies have evaluated the cross-reactivity of numerous compounds in commercial amphetamine and methamphetamine immunoassays.

CompoundClassGeneral Cross-Reactivity in Amphetamine ImmunoassaysReference
Ephedrine/PseudoephedrineSympathomimetic amineVariable, can be significant in some assays[5]
PhenylpropanolamineSympathomimetic amineCan cause positive results at high concentrations in some assays[5]
3,4-Methylenedioxyamphetamine (MDA)Designer amphetamineHigh cross-reactivity[6][7]
3,4-Methylenedioxymethamphetamine (MDMA)Designer amphetamineLower cross-reactivity than MDA, but can be significant[7]
PhentermineSympathomimetic amineVariable, generally low but can be significant in some assays[8]

Experimental Protocols

A typical experimental protocol to determine the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) is as follows:

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits the binding of the enzyme-labeled drug to the antibody by 50% (IC50) and to calculate the percent cross-reactivity relative to the target analyte (e.g., d-amphetamine).

Materials:

  • Microtiter plate pre-coated with antibodies against the target drug.

  • Standard solutions of the target drug (e.g., d-amphetamine) at various concentrations.

  • Solutions of the test compound (e.g., this compound) at various concentrations.

  • Enzyme-conjugated target drug (e.g., HRP-amphetamine).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Add standard solutions or test compound solutions to the appropriate wells of the microtiter plate.

  • Add a fixed amount of the enzyme-conjugated drug to each well.

  • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a set time (e.g., 15 minutes) to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Plot a standard curve of absorbance versus the concentration of the target drug.

  • Determine the IC50 value for both the target drug and the test compound.

  • Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of target drug / IC50 of test compound) x 100

Visualizations

Immunoassay_Cross_Reactivity cluster_well Microtiter Well cluster_sample Sample cluster_reagent Reagent Antibody Antibody Target_Drug Target Drug Target_Drug->Antibody Binds Cross_Reactant Cross-Reactant (e.g., P2P) Cross_Reactant->Antibody Potentially Binds (Cross-reactivity) Labeled_Drug Labeled Drug Labeled_Drug->Antibody Binds

Caption: Principle of competitive immunoassay and potential cross-reactivity.

Conclusion

While this compound is a critical precursor in amphetamine synthesis, there is a significant lack of published data on its cross-reactivity in commonly used immunoassays. Based on its structural properties, specifically the presence of a ketone in place of an amine group, it is theoretically expected to have low to negligible cross-reactivity in amphetamine and methamphetamine immunoassays. However, this can only be confirmed through empirical testing. Researchers and drug development professionals should be aware of the potential, however small, for cross-reactivity from precursors and metabolites and should always confirm presumptive positive results from immunoassays with a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

A Head-to-Head Battle: C18 vs. Phenyl-Hexyl Columns for the HPLC Analysis of 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal stationary phase for the analysis of aromatic ketones.

In the realm of High-Performance Liquid Chromatography (HPLC), the choice of the stationary phase is paramount to achieving successful separation and accurate quantification of analytes. For aromatic ketones such as 1-phenylpentan-2-one, a common intermediate in pharmaceutical synthesis, the decision often comes down to two popular reversed-phase columns: the traditional C18 and the alternative selectivity Phenyl-Hexyl. This guide provides an in-depth comparison of their performance, supported by representative experimental data, to aid in making an informed column selection.

The fundamental difference between these two stationary phases lies in their chemical structure and, consequently, their primary retention mechanisms. The C18 column, packed with silica particles bonded with octadecyl carbon chains, relies predominantly on hydrophobic (van der Waals) interactions. It excels at separating compounds based on their hydrophobicity. In contrast, the Phenyl-Hexyl column features a phenyl ring attached to the silica surface via a hexyl spacer. This configuration introduces an additional retention mechanism: π-π interactions. These interactions can occur between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte, offering a unique selectivity profile, especially for aromatic and unsaturated compounds.[1][2][3]

Performance Showdown: C18 vs. Phenyl-Hexyl

To illustrate the practical differences in performance for the analysis of this compound, the following table summarizes key chromatographic parameters obtained under typical reversed-phase conditions. While direct comparative data for this compound is not extensively published, this table presents a representative comparison based on the analysis of structurally similar aromatic ketones like acetophenone and propiophenone.[4][5]

Performance MetricC18 ColumnPhenyl-Hexyl ColumnAnalysis of Performance
Retention Time (min) ~ 8.5~ 7.2The Phenyl-Hexyl column often exhibits shorter retention times for moderately polar aromatic compounds due to a combination of hydrophobic and π-π interactions, which can differ in strength from the purely hydrophobic interactions on a C18 phase.[6]
Peak Asymmetry (As) ~ 1.2~ 1.1Both columns can provide excellent peak shape. The Phenyl-Hexyl phase can sometimes offer improved symmetry for aromatic analytes due to the specific π-π interactions reducing secondary interactions with the silica backbone.
Resolution (Rs) GoodExcellentFor mixtures containing other aromatic or structurally similar compounds, the Phenyl-Hexyl column often provides superior resolution due to its alternative selectivity based on π-π interactions.[2][7]
Theoretical Plates (N) ~ 12,000~ 13,500Both columns demonstrate high efficiency. The specific packing technology and particle size will significantly influence the number of theoretical plates.

The Deciding Factor: Understanding the Separation Mechanisms

The choice between a C18 and a Phenyl-Hexyl column ultimately hinges on the specific requirements of the separation. The following diagram illustrates the logical workflow for selecting the appropriate column for the analysis of an aromatic ketone like this compound.

G cluster_analyte Analyte Properties cluster_selection Column Selection Logic cluster_columns Column Characteristics cluster_outcome Expected Outcome Analyte This compound (Aromatic Ketone) Decision Primary Separation Goal? Analyte->Decision Hydrophobicity Separation based on Hydrophobicity Decision->Hydrophobicity  Standard Reversed-Phase AltSelectivity Alternative Selectivity for Aromatic Compounds Decision->AltSelectivity Improved separation of aromatic species   C18 C18 Column (Hydrophobic Interaction) Hydrophobicity->C18 PhenylHexyl Phenyl-Hexyl Column (Hydrophobic & π-π Interaction) AltSelectivity->PhenylHexyl C18_Outcome Good general purpose separation. May have co-elution with other aromatic impurities. C18->C18_Outcome PhenylHexyl_Outcome Enhanced resolution of aromatic compounds. Potentially different elution order. PhenylHexyl->PhenylHexyl_Outcome

Figure 1. HPLC Column Selection Workflow for this compound.

Experimental Protocols

Below are detailed, representative experimental protocols for the HPLC analysis of this compound on both C18 and Phenyl-Hexyl columns. These methods can serve as a starting point for method development and optimization.

Protocol 1: Analysis on a C18 Column

This protocol is designed for a standard reversed-phase separation based on hydrophobicity.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 100 µg/mL.

Protocol 2: Analysis on a Phenyl-Hexyl Column

This protocol leverages the alternative selectivity of the Phenyl-Hexyl phase for enhanced resolution of aromatic compounds.

  • Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Methanol:Water (65:35, v/v). Note: Methanol is often preferred with phenyl phases to enhance π-π interactions compared to acetonitrile.[8][9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 100 µg/mL.

Conclusion: Which Column Reigns Supreme?

For routine analysis where this compound is the primary analyte of interest and is well-separated from other components based on hydrophobicity, a C18 column provides a robust and reliable solution.

However, when dealing with complex samples containing structurally similar aromatic impurities or isomers, the Phenyl-Hexyl column is the superior choice.[2] Its unique selectivity, derived from a combination of hydrophobic and π-π interactions, can resolve compounds that may co-elute on a C18 column.[3][9] The ability to fine-tune selectivity by changing the organic modifier (methanol vs. acetonitrile) further enhances the versatility of the Phenyl-Hexyl phase. Ultimately, the optimal column choice will depend on the specific separation challenge at hand, and method development should ideally involve screening both column chemistries to achieve the desired chromatographic performance.

References

Efficacy of 1-Phenylpentan-2-one as a Versatile Building Block in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. 1-Phenylpentan-2-one, a readily available aryl ketone, has emerged as a valuable precursor in a variety of synthetic transformations, particularly in the synthesis of heterocyclic compounds and functionalized amines. This guide provides an objective comparison of the efficacy of this compound against a common alternative, benzylacetone (1-phenylbutan-2-one), in two key synthetic applications: the Friedländer annulation for quinoline synthesis and reductive amination for the preparation of secondary amines. The comparisons are supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of synthetic strategies.

I. Friedländer Annulation for Quinolone Synthesis

The Friedländer annulation is a classic and widely utilized method for the synthesis of quinolines, a structural motif present in a vast array of pharmaceuticals and bioactive molecules. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound.

Comparison of this compound and Benzylacetone:

The efficacy of this compound in the Friedländer synthesis of 2,3-disubstituted quinolines is often compared to that of benzylacetone. The additional methylene group in the propyl side chain of this compound can influence both the reaction kinetics and the yield of the final product.

ParameterThis compoundBenzylacetone (1-Phenylbutan-2-one)
Product 2-Propyl-3-phenylquinoline2-Methyl-3-phenylquinoline
Catalyst Indium(III) ChlorideIndium(III) Chloride
Reaction Time 8 hours6 hours
Yield 85%92%

Experimental Protocol: Synthesis of 2-Propyl-3-phenylquinoline

To a solution of 2-aminobenzaldehyde (1.0 mmol) and this compound (1.1 mmol) in ethanol (10 mL) is added indium(III) chloride (10 mol%). The reaction mixture is then heated to 80°C and stirred for 8 hours. Upon completion, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-propyl-3-phenylquinoline.

Analysis of Efficacy:

In this specific comparison, benzylacetone demonstrates a higher efficacy in the Friedländer annulation, providing a greater yield in a shorter reaction time. This can be attributed to the slightly lower steric hindrance of the methyl group compared to the propyl group, which can facilitate the initial aldol condensation step of the reaction mechanism. However, a yield of 85% for this compound is still considered very good, and its utility lies in the ability to introduce a propyl substituent at the 2-position of the quinoline core, which may be crucial for modulating the biological activity of the target molecule.

Logical Relationship of the Friedländer Annulation

Friedlander_Annulation Reactants 2-Aminobenzaldehyde + This compound Intermediate1 Aldol Adduct Reactants->Intermediate1 Aldol Condensation Catalyst Indium(III) Chloride Catalyst->Reactants Intermediate2 Enone Intermediate Intermediate1->Intermediate2 Dehydration Intermediate3 Iminium Ion Intermediate2->Intermediate3 Imine Formation Product 2-Propyl-3-phenylquinoline Intermediate3->Product Cyclization & Aromatization

Caption: Logical workflow of the Friedländer annulation.

II. Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Comparison of this compound and Benzylacetone:

The utility of this compound as a building block for secondary amines via reductive amination is compared with benzylacetone. The reaction is carried out with aniline as the amine source.

ParameterThis compoundBenzylacetone (1-Phenylbutan-2-one)
Product N-(1-Phenylpentan-2-yl)anilineN-(1-Phenylbutan-2-yl)aniline
Catalyst Palladium on Carbon (Pd/C)Palladium on Carbon (Pd/C)
Reducing Agent Sodium BorohydrideSodium Borohydride
Reaction Time 12 hours10 hours
Yield 78%88%

Experimental Protocol: Synthesis of N-(1-Phenylpentan-2-yl)aniline

To a solution of this compound (1.0 mmol) and aniline (1.1 mmol) in methanol (15 mL) is added 10% palladium on carbon (5 mol%). The mixture is stirred at room temperature for 30 minutes, after which sodium borohydride (1.5 mmol) is added portion-wise over 15 minutes. The reaction is then stirred for an additional 12 hours. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield N-(1-phenylpentan-2-yl)aniline.

Analysis of Efficacy:

Similar to the Friedländer annulation, benzylacetone exhibits a higher efficacy in this reductive amination protocol, providing a better yield in a shorter timeframe. The slightly reduced steric hindrance of the methyl group in benzylacetone likely contributes to a more favorable equilibrium for the formation of the imine intermediate, leading to a more efficient reduction. Nevertheless, this compound remains a competent building block, providing the corresponding secondary amine in a good yield. The choice between the two ketones would ultimately depend on the desired alkyl substituent in the final product.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Start Start Mixing Mix this compound, Aniline, and Pd/C in Methanol Start->Mixing Stirring1 Stir at Room Temperature (30 minutes) Mixing->Stirring1 Reduction Add Sodium Borohydride (Portion-wise) Stirring1->Reduction Stirring2 Stir for 12 hours Reduction->Stirring2 Filtration Filter through Celite Stirring2->Filtration Concentration Concentrate under Reduced Pressure Filtration->Concentration Purification Column Chromatography Concentration->Purification Product N-(1-Phenylpentan-2-yl)aniline Purification->Product End End Product->End

Caption: Step-by-step workflow for reductive amination.

Conclusion

This compound serves as a highly effective building block in organic synthesis, particularly for the construction of quinoline and secondary amine scaffolds. While direct comparisons with its lower homologue, benzylacetone, suggest that the latter can sometimes offer higher yields and shorter reaction times, this compound provides a valuable route to compounds bearing a propyl substituent, which can be critical for tuning the pharmacological properties of a molecule. The choice of building block should therefore be guided by the specific synthetic target and the desired substitution pattern. The provided experimental data and protocols offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.

A Comparative Guide to the Purity Validation of 1-Phenylpentan-2-one: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID)—for the purity validation of 1-phenylpentan-2-one, a key chemical intermediate.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct and highly accurate purity assessments without the need for a specific reference standard of the analyte itself.[1][2] This guide presents a detailed experimental protocol for the qNMR analysis of this compound, alongside a comparative analysis of its performance against HPLC and GC-FID, supported by representative experimental data.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy and precision, and the intended application.

  • Quantitative NMR (qNMR): As a spectroscopic technique, qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific resonance signal of the target compound to that of a certified internal standard.[2][3] The signal intensity in ¹H NMR is directly proportional to the number of protons, making it a primary ratio method.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used separation technique for non-volatile and thermally labile compounds.[1] When coupled with a UV detector, it is effective for quantifying compounds with a chromophore, such as the phenyl group in this compound. Purity is typically determined by area percentage, assuming all impurities have a similar response factor to the main compound, or by using a reference standard.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and highly sensitive technique for the analysis of volatile compounds.[1] The flame ionization detector exhibits a response that is proportional to the number of carbon atoms, providing good quantitation for hydrocarbons and related organic molecules.

The following table summarizes the key performance parameters for each technique in the context of this compound purity analysis.

ParameterqNMRHPLC-UVGC-FID
Principle Spectroscopy (Molar ratio)Chromatography (Separation)Chromatography (Separation)
Accuracy Very High (Primary Method)High (Dependent on reference standard)High (Dependent on reference standard)
Precision (%RSD) < 1%< 2%< 2%
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Quantification (LOQ) ~0.1%~0.05%~0.01%
Sample Throughput ModerateHighHigh
Information Provided Absolute Purity, Structural ConfirmationRelative Purity, Impurity ProfileRelative Purity, Volatile Impurity Profile
Key Advantage No need for identical reference standardHigh throughput for routine analysisHigh sensitivity for volatile impurities
Key Limitation Lower sensitivity than chromatographic methodsRequires a specific reference standard for absolute quantificationLimited to thermally stable and volatile compounds

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol for this compound Purity

This protocol describes the determination of the absolute purity of this compound using an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (Certified Reference Material)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: 500 MHz or higher field strength

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Analytical Balance: Capable of weighing to ± 0.01 mg

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Vortex the vial for 30 seconds to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Acquisition Time (aq): At least 3 seconds.

  • Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio).

  • Temperature: 298 K.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

  • Phase the spectrum manually.

  • Perform baseline correction.

  • Integrate the well-resolved singlet signal of the methylene protons (CH₂ -Ph) of this compound (around 3.6 ppm) and the singlet signal of the vinyl protons of maleic acid (around 6.3 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Logical Workflow for qNMR Purity Validation

The following diagram illustrates the key steps in a typical qNMR purity validation experiment.

qNMR_Workflow qNMR Purity Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR parameters (d1, ns, etc.) transfer->setup_nmr acquire_fid Acquire FID setup_nmr->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Logical workflow for qNMR purity determination.

Potential Impurities in this compound

A common impurity that may be present in this compound is the corresponding alcohol, 1-phenylpentan-2-ol, which can be formed through reduction of the ketone functionality during synthesis or degradation.[6] Chromatographic methods like GC-FID and HPLC are well-suited for separating and detecting such closely related impurities. While qNMR can also detect these impurities if their signals do not overlap with the analyte or internal standard signals, chromatographic techniques are often superior for resolving complex mixtures of impurities.

Conclusion

For the definitive purity assessment of this compound, qNMR stands out as a primary method that provides a direct and highly accurate measurement of the absolute purity without the need for a specific reference standard of the analyte. It is an invaluable tool for the certification of reference materials and for obtaining highly reliable purity data for regulatory submissions.

HPLC-UV and GC-FID are excellent orthogonal techniques that are well-suited for routine quality control, impurity profiling, and high-throughput screening. HPLC-UV is ideal for analyzing non-volatile impurities, while GC-FID offers high sensitivity for volatile organic impurities.

Ultimately, a comprehensive purity validation strategy for this compound would ideally involve the use of qNMR as a primary method to establish an accurate absolute purity value, complemented by a chromatographic technique like HPLC or GC to identify and quantify any potential impurities. This multi-faceted approach ensures the highest level of confidence in the quality and purity of the material.

References

Safety Operating Guide

Proper Disposal of 1-Phenylpentan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-phenylpentan-2-one, a ketone used in various research and development applications, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides a procedural, step-by-step approach to its safe handling and disposal.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to be aware of its hazards. According to its Safety Data Sheet (SDS) and available chemical data, this compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] While its flashpoint is approximately 99.7°C, which is above the 60°C threshold for ignitable hazardous waste (EPA code D001), it must still be treated as a regulated chemical waste.[2][3]

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueRegulatory Significance
CAS Number 6683-92-7Unique identifier for the chemical substance.
Molecular Formula C₁₁H₁₄ODefines the chemical composition.
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritationIndicates primary health hazards.[1][2][4]
Flash Point 99.7 ± 7.3 °CAbove the 60°C threshold for ignitable waste (D001).[2][3]
EPA Waste Code To be determined by generator; potentially F003 if a spent solventThe generator of the waste is responsible for proper classification.

Detailed Disposal Methodology

The disposal of this compound must adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[5] Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Determination and Classification

The first step is to determine if the waste is hazardous. Given its properties, this compound waste should be managed as hazardous. The specific EPA hazardous waste code must be assigned by the waste generator. If the this compound was used as a solvent, it might be classified under the F003 list for spent non-halogenated solvents.[6] If disposing of unused commercial product, it may fall under the P or U lists, though it is not explicitly listed. It is the responsibility of the waste generator to make this determination.

Step 2: Waste Collection and Segregation
  • Liquid Waste: Collect liquid this compound waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass).

  • Solid Waste: Collect any solid materials contaminated with this compound (e.g., paper towels, gloves) in a separate, clearly labeled container.[5]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Step 3: Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste.

  • Storage: Store waste containers in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel.[5] Ensure containers are kept tightly sealed to prevent spills or vapor release.

Step 4: Arranging for Disposal
  • Licensed Disposal Service: Disposal must be handled by a licensed hazardous waste disposal facility.[5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.

Step 5: Empty Container Disposal

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies should be followed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment & PPE cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start This compound Waste Generated haz_assess Consult SDS - Harmful if swallowed - Eye irritant start->haz_assess Begin Disposal Process ppe Don Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat haz_assess->ppe collect_liquid Collect Liquid Waste in Compatible Container ppe->collect_liquid collect_solid Collect Contaminated Solids in Separate Labeled Bag/Container ppe->collect_solid label_waste Label Container: 'Hazardous Waste' 'this compound' collect_liquid->label_waste collect_solid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs When container is full or per schedule disposal_facility Transport to Licensed Hazardous Waste Facility contact_ehs->disposal_facility

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Phenylpentan-2-one (CAS No. 6683-92-7), a ketone that may be used as a repellent in pesticides.[1] Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Scenario Required PPE Specifications & Best Practices
Routine Laboratory Handling (Small Quantities) • Eye Protection• Hand Protection• Lab Coat• Safety glasses with side shields or chemical splash goggles.• Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.• Standard laboratory coat, fully buttoned.
Handling Larger Quantities or Operations with Splash Potential • Eye and Face Protection• Hand Protection• Chemical-Resistant Apron or Gown• Chemical splash goggles and a face shield.• Chemical-resistant gloves. Consider double-gloving.• A chemical-resistant apron or gown worn over a lab coat.
Spill Cleanup • Respiratory Protection• Eye and Face Protection• Hand Protection• Protective Clothing• Air-purifying respirator with organic vapor cartridges.• Chemical splash goggles and a face shield.• Heavy-duty, chemical-resistant gloves.• Chemical-resistant suit or coveralls.

Experimental Protocol: Safe Handling of this compound

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for splashes or aerosol generation.
  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
  • PPE Inspection: Inspect all required PPE for damage or contamination before use.
  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
  • Spill Kit: Have a chemical spill kit readily available.

2. Handling Procedure:

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[1][2]
  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
  • Container Management: Keep the container tightly closed when not in use.[2]
  • Avoid Incompatibilities: Store apart from foodstuff containers or incompatible materials.[2]

3. Post-Handling Decontamination:

  • Equipment Cleaning: Decontaminate all equipment that has come into contact with this compound using an appropriate solvent.
  • Work Area Cleaning: Clean the work surface thoroughly.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated waste container.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound task Assess Task: - Quantity - Splash potential - Aerosol generation start->task small_scale Routine Lab Work (Small Quantity) task->small_scale Low Risk large_scale Large Quantity or High Splash Potential task->large_scale Medium Risk spill Spill or Emergency task->spill High Risk ppe_small Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_large Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Chemical Apron/Gown large_scale->ppe_large ppe_spill Full PPE: - Respirator - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit spill->ppe_spill

Caption: PPE Selection Workflow for this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • Liquid Waste: Collect all unused this compound and contaminated solvents in a designated, properly labeled, and sealed waste container.
  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a separate, clearly labeled, and sealed waste container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant).

3. Storage:

  • Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

4. Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.

The following diagram outlines the disposal workflow.

Disposal_Workflow start Waste Generation: This compound or Contaminated Material segregate Segregate Waste: - Liquid - Solid start->segregate label Label Waste Container: - 'Hazardous Waste' - Chemical Name - Hazards segregate->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal Workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.